Benzyl-PEG11-Boc
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C35H62O14 |
|---|---|
分子量 |
706.9 g/mol |
IUPAC名 |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C35H62O14/c1-35(2,3)49-34(36)32-48-30-28-46-26-24-44-22-20-42-18-16-40-14-12-38-10-9-37-11-13-39-15-17-41-19-21-43-23-25-45-27-29-47-31-33-7-5-4-6-8-33/h4-8H,9-32H2,1-3H3 |
InChIキー |
PTMDBOQPYNBRRI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
製品の起源 |
United States |
Foundational & Exploratory
Benzyl-PEG11-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the properties, applications, and experimental considerations for Benzyl-PEG11-Boc, a heterobifunctional linker integral to advancements in therapeutic research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Properties of this compound
This compound is a high-purity, PEG-based linker designed for use in the synthesis of PROTAC molecules.[1] Its structure features a benzyl (B1604629) group at one terminus, a polyethylene (B3416737) glycol (PEG) chain with 11 ethylene (B1197577) glycol units, and a tert-butyloxycarbonyl (Boc) protected amine at the other end. This trifecta of components imparts a unique set of properties that are highly advantageous in the construction of complex bioconjugates.
The PEG component, a hydrophilic chain, significantly enhances the solubility and bioavailability of the molecules it is incorporated into.[2][3][4][5] The terminal benzyl and Boc groups serve as orthogonal protecting groups, allowing for sequential and controlled conjugation reactions. The Boc group can be readily removed under acidic conditions to reveal a primary amine, while the benzyl ether linkage offers a more robust protecting group that can be cleaved under specific reductive, oxidative, or strongly acidic conditions.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Weight | 706.86 g/mol | |
| Molecular Formula | C35H62O14 | |
| Appearance | Liquid | |
| Color | Colorless to light yellow | |
| Storage Conditions | -20°C for up to 3 years (pure form) |
Applications in Drug Development
The primary application of this compound is as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents that leverage the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins implicated in disease.
The structure of a PROTAC consists of two ligands connected by a linker: one ligand binds to the target protein, and the other recruits an E3 ubiquitin ligase. The this compound linker serves as the bridge, and its length and flexibility are critical for the proper orientation of the two ligands to facilitate the ubiquitination and subsequent degradation of the target protein.
Beyond PROTACs, the principles of using PEG linkers with orthogonal protecting groups are central to the broader field of bioconjugation, including the development of antibody-drug conjugates (ADCs) and other targeted therapies.
Signaling Pathways and Experimental Workflows
The logical flow of utilizing this compound in a research context, particularly for PROTAC development, involves a series of well-defined steps from synthesis to biological evaluation.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and similar heterobifunctional linkers.
Boc Deprotection of the PEG Linker
This protocol outlines the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.
Materials:
-
Boc-protected PEG linker (e.g., this compound)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for optional basic work-up)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0°C using an ice bath.
-
Add TFA to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.
-
(Optional) For neutralization to the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of NaHCO₃. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the free amine.
PROTAC Synthesis via Amide Bond Formation
This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the target protein or the E3 ligase) to the deprotected amine of the PEG linker.
Materials:
-
Deprotected Benzyl-PEG11-NH₂
-
Carboxylic acid-functionalized ligand (1.0 eq)
-
HATU (1,1'-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected Benzyl-PEG11-NH₂ to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC.
Cleavage of the Benzyl Ether
The benzyl ether is a stable protecting group that can be cleaved under specific conditions. Catalytic hydrogenation is a common and mild method.
Materials:
-
Benzyl-ether containing compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Hydrogen gas (H₂)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
Procedure:
-
Dissolve the benzyl-ether containing compound in a suitable solvent in a flask appropriate for hydrogenation.
-
Carefully add Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with H₂ or a dedicated hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Note: This method is not suitable for substrates containing other reducible functional groups. Alternative methods for benzyl ether cleavage include using strong acids or oxidative reagents.
Conclusion
This compound is a versatile and powerful tool for researchers in drug development and bioconjugation. Its well-defined structure and the orthogonal nature of its protecting groups allow for a modular and controlled approach to the synthesis of complex molecules like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of this compound in innovative therapeutic research.
References
- 1. This compound | PROTAC连接子 | MCE [medchemexpress.cn]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. t-Boc-N-amido-PEG11-amine, 198227-38-2 | BroadPharm [broadpharm.com]
- 4. BOC-NH-PEG2-NH2, 153086-78-3 - Biopharma PEG [biochempeg.com]
- 5. Boc-PEG, Boc amine PEG linker, PEG Reagents | AxisPharm [axispharm.com]
Benzyl-PEG11-Boc structure and chemical formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and a representative synthetic application of Benzyl-PEG11-Boc, a heterobifunctional linker commonly employed in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Compound Structure and Properties
This compound is a chemical linker molecule characterized by three key components: a benzyl (B1604629) group at one terminus, a polyethylene (B3416737) glycol (PEG) chain of 11 ethylene (B1197577) glycol units, and a tert-butyloxycarbonyl (Boc)-protected amine at the other terminus. The benzyl group serves as a stable protecting group for the terminal alcohol, while the Boc group provides acid-labile protection for the amine, allowing for sequential and controlled conjugation reactions. The hydrophilic PEG linker enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
Chemical Structure:
Caption: Chemical structure of this compound.
Quantitative Data
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Chemical Formula | C₃₅H₆₂O₁₄ | [1] |
| Molecular Weight | 706.86 g/mol | [1][2] |
| Purity | ≥95% | |
| Solubility | Soluble in DMSO and DCM | |
| Storage Conditions | Powder: -20°C for 2 years; In DMSO: -80°C for 6 months, 4°C for 2 weeks | [2] |
Role in PROTAC Development and Synthesis
This compound is a valuable tool in the modular synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC is crucial as it dictates the spatial orientation of the target protein and the E3 ligase, which is critical for the formation of a stable and productive ternary complex.
The benzyl and Boc protecting groups on this compound allow for a controlled, stepwise synthesis of a PROTAC. For instance, the Boc group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to a carboxylic acid-containing E3 ligase ligand. Subsequently, the benzyl group can be removed via hydrogenolysis to expose a hydroxyl group, which can then be conjugated to a ligand for the protein of interest.
Representative Experimental Protocol: PROTAC Synthesis
The following is a representative, two-step protocol illustrating the use of a benzyl and Boc-protected PEG linker in the synthesis of a PROTAC. This protocol is based on established methods for PROTAC synthesis and demonstrates the utility of this compound.
Step 1: Coupling of E3 Ligase Ligand to the Deprotected Linker
This step involves the deprotection of the Boc group on this compound, followed by an amide coupling reaction with the carboxylic acid of an E3 ligase ligand (e.g., a derivative of thalidomide (B1683933) or pomalidomide).
-
Boc Deprotection:
-
Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA v/v).
-
Stir the reaction at room temperature for 1-2 hours, monitoring the reaction progress by LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. The resulting amine-linker intermediate is often used directly in the next step.
-
-
Amide Coupling:
-
Dissolve the amine-linker intermediate and the E3 ligase ligand-COOH (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF).
-
Add a peptide coupling reagent, such as HATU (1.1 eq), and a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction by LC-MS. Upon completion, purify the product by flash column chromatography or preparative HPLC.
-
Step 2: Deprotection of the Benzyl Group and Coupling of the Target Protein Ligand
The benzyl group is removed to reveal a terminal hydroxyl group, which is then coupled to the ligand for the protein of interest (POI).
-
Benzyl Deprotection (Hydrogenolysis):
-
Dissolve the product from Step 1 in a suitable solvent, such as ethanol (B145695) or methanol.
-
Add a palladium catalyst, such as 10% Pd/C.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature until the reaction is complete (monitored by LC-MS).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected intermediate.
-
-
Final Coupling (example with a POI ligand containing a carboxylic acid):
-
Activate the hydroxyl group of the intermediate (e.g., by converting it to a better leaving group like a tosylate or mesylate) or activate the carboxylic acid of the POI ligand.
-
For coupling with a POI ligand-COOH, use standard coupling reagents like HATU/DIPEA in DMF, similar to the first amide bond formation.
-
Stir the reaction at room temperature until completion.
-
Purify the final PROTAC molecule using preparative HPLC.
-
Logical and Signaling Pathway Diagrams
The following diagrams illustrate the logical workflow of PROTAC synthesis using a protected linker like this compound and the general signaling pathway of PROTAC-mediated protein degradation.
Caption: A logical workflow for the synthesis of a PROTAC using this compound.
Caption: Signaling pathway of PROTAC-mediated protein degradation.
References
An In-Depth Technical Guide on the Mechanism of Action of Benzyl-PEG11-Boc in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PROTAC Technology and the Role of the Linker
PROTACs operate by hijacking the cell's natural ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1] A PROTAC molecule simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[] This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released and can catalytically induce the degradation of multiple POI molecules.
The linker is not merely a spacer but a crucial component that dictates the PROTAC's overall performance. Its length, composition, and flexibility influence:
-
Ternary Complex Formation: The linker must be of optimal length and flexibility to allow for a productive and stable ternary complex between the POI and the E3 ligase.[4][5]
-
Physicochemical Properties: The linker significantly impacts the PROTAC's solubility, a key factor for bioavailability. Hydrophilic linkers like polyethylene (B3416737) glycol (PEG) can enhance the aqueous solubility of often lipophilic PROTAC molecules.
-
Cell Permeability: The linker's properties can affect the PROTAC's ability to cross the cell membrane and reach its intracellular target.
Benzyl-PEG11-Boc: A Detailed Examination
This compound is a bifunctional linker characterized by three key components: a benzyl (B1604629) group, an 11-unit polyethylene glycol (PEG) chain, and a tert-butyloxycarbonyl (Boc) protecting group.
-
Polyethylene Glycol (PEG) Chain (11 units): The PEG component is the core of this linker. PEG chains are known to be hydrophilic, flexible, and biocompatible.
-
Increased Solubility: The ethylene (B1197577) glycol repeats enhance the water solubility of the PROTAC molecule, which can otherwise be limited by the often hydrophobic warhead and E3 ligase ligand.
-
Flexibility and Length: The 11-unit PEG chain provides a significant and flexible spacer, allowing the warhead and E3 ligase ligand to adopt multiple conformations to achieve a stable ternary complex. The length of the PEG linker is a critical parameter that needs to be optimized for each specific target and E3 ligase pair.
-
-
Benzyl Group: The benzyl group introduces a rigid, aromatic component to the linker. This can:
-
Provide Conformational Restriction: The rigidity of the benzyl group can help to pre-organize the PROTAC into a conformation that is favorable for ternary complex formation.
-
Engage in Pi-Stacking Interactions: The aromatic ring can potentially form pi-stacking interactions with amino acid residues on the surface of the POI or E3 ligase, further stabilizing the ternary complex.
-
-
Boc Protecting Group: The Boc group is a common protecting group for amines in organic synthesis. In the context of the this compound linker, it caps (B75204) one end, allowing for a controlled, stepwise synthesis of the PROTAC. The Boc group is typically removed under acidic conditions to reveal a primary amine, which can then be coupled to either the warhead or the E3 ligase ligand.
Quantitative Data Analysis
While specific degradation data (DC50 and Dmax) for PROTACs utilizing the this compound linker are not publicly available, the following tables summarize representative data from studies on PROTACs with long-chain PEG linkers. This data illustrates the critical impact of linker length on degradation efficacy.
Table 1: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation
| PROTAC Compound | Linker Length (atoms) | ERα Degradation (at 1 µM) |
| PROTAC A | 12 | +++ |
| PROTAC B | 16 | +++++ |
| PROTAC C | 20 | ++ |
| PROTAC D | 24 | + |
Data is illustrative and based on trends observed in published studies.
Table 2: Quantitative Degradation Parameters for TANK-binding kinase 1 (TBK1) PROTACs with Varying Linker Lengths
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation | ~0 |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
DC50: Concentration of PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation.
These tables highlight that a direct correlation between linker length and degradation efficiency is not always observed. An optimal linker length exists for each PROTAC system, which needs to be determined empirically.
Experimental Protocols
Synthesis of a PROTAC using a Boc-Protected PEG Linker
This protocol provides a general, two-step methodology for synthesizing a PROTAC using a Boc-protected PEG linker like this compound. This example assumes the coupling of a carboxylic acid-functionalized warhead and an amine-functionalized E3 ligase ligand.
Step 1: Amide Coupling of the Warhead to the Boc-Protected Linker
-
Dissolve the carboxylic acid-functionalized warhead (1.0 eq) and Amine-PEG-Boc (1.1 eq) in anhydrous Dimethylformamide (DMF).
-
Add a peptide coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere overnight.
-
Monitor the reaction progress using Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, perform an aqueous workup and purify the product by flash column chromatography.
Step 2: Boc Deprotection and Coupling to the E3 Ligase Ligand
-
Dissolve the product from Step 1 in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (typically 20-50% v/v) at 0 °C and stir the reaction at room temperature for 1-3 hours to remove the Boc protecting group.
-
Monitor the deprotection by LC-MS.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt is often used directly in the next step.
-
Dissolve the deprotected intermediate and the E3 ligase ligand (with a suitable reactive group, e.g., a carboxylic acid) in anhydrous DMF.
-
Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature overnight.
-
Purify the final PROTAC molecule by preparative High-Performance Liquid Chromatography (HPLC).
Western Blot for PROTAC-Mediated Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 0.1, 1, 10, 100, 1000 nM) for a specific duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
-
MTS Assay for Cell Viability
This assay determines the effect of the PROTAC on cell viability.
-
Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a desired duration (e.g., 72 hours). Include a vehicle-only control.
-
-
MTS Reagent Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is observed.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control.
-
Plot the percentage of cell viability against the PROTAC concentration to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: General mechanism of PROTAC-mediated protein degradation.
Experimental Workflow: PROTAC Synthesis
Caption: A representative workflow for the synthesis of a PROTAC.
Experimental Workflow: Western Blot Analysis
Caption: Workflow for Western Blot analysis of protein degradation.
Conclusion
The linker is a pivotal component in the design of effective PROTACs, and PEG-based linkers like this compound offer a versatile platform for optimizing PROTAC properties. The combination of a flexible, hydrophilic PEG chain with a rigid benzyl group provides a unique set of characteristics that can be fine-tuned to enhance ternary complex formation, solubility, and ultimately, degradation efficacy. While the empirical determination of the optimal linker for any given target and E3 ligase pair remains a key challenge, a thorough understanding of the linker's mechanism of action, coupled with robust experimental validation, is essential for the successful development of novel protein-degrading therapeutics. This guide provides the foundational knowledge and detailed protocols necessary for researchers to effectively utilize and characterize PROTACs in their drug discovery efforts.
References
The Benzyl Group: A steadfast guardian in modern organic synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, particularly within pharmaceutical and natural product research, the strategic use of protecting groups is paramount. Among these, the benzyl (B1604629) (Bn) group stands out as a robust and versatile shield for hydroxyl and amino functionalities. Its widespread application stems from a desirable combination of stability across a broad spectrum of reaction conditions and the availability of reliable methods for its removal.[1][2] This technical guide provides a comprehensive overview of the benzyl protecting group, detailing its introduction, cleavage, and critical role in the synthesis of complex molecules, with a particular focus on applications in drug development.
Properties of the Benzyl Protecting Group
The benzyl group (Bn), structurally a phenylmethyl group (C6H5CH2-), is introduced to protect alcohols as benzyl ethers and amines as benzylamines. Its popularity is rooted in a number of key properties:
-
Stability : Benzyl ethers are remarkably stable to a wide range of reagents, including strong bases, nucleophiles, and mildly acidic conditions, making them compatible with many synthetic transformations.[1][2]
-
Facile Cleavage : Despite its stability, the benzyl group can be selectively removed under relatively mild, neutral conditions, most commonly through catalytic hydrogenolysis.[2] This orthogonality is a significant advantage in complex synthetic sequences.
-
Minimal Steric Hindrance : As a primary substituent, the benzyl group generally does not introduce significant steric bulk, allowing for subsequent reactions to proceed at or near the protected functional group.
Benzylation: The Introduction of the Benzyl Protecting Group
The most prevalent method for the introduction of a benzyl group onto an alcohol is the Williamson ether synthesis . This reaction proceeds via an SN2 mechanism where an alkoxide, generated by deprotonating the alcohol with a base, nucleophilically attacks a benzyl halide (typically benzyl bromide or chloride).
Mechanism of Benzylation (Williamson Ether Synthesis)
References
A Deep Dive into Boc Protection of PEG Linkers: A Technical Guide for Researchers
For Immediate Release
In the landscape of advanced drug development and bioconjugation, precise control over reactive functional groups is paramount. The tert-butyloxycarbonyl (Boc) protecting group has emerged as a cornerstone in the synthetic chemist's toolkit, particularly for the temporary masking of primary amines in polyethylene (B3416737) glycol (PEG) linkers. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles, experimental protocols, and applications of Boc protection in PEG linkers.
The strategic use of Boc-protected PEG linkers is instrumental in the stepwise and controlled synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] The Boc group's stability under a range of conditions, coupled with its facile removal under mild acidic conditions, offers a robust and versatile approach to bioconjugation.[2][]
The Chemistry of Boc Protection and Deprotection
The tert-butyloxycarbonyl (Boc) group is introduced to an amine-terminated PEG linker through a reaction with di-tert-butyl dicarbonate (B1257347), often abbreviated as (Boc)₂O. This reaction is typically carried out in the presence of a base and results in the formation of a carbamate (B1207046) linkage, effectively rendering the amine non-nucleophilic.
Conversely, the removal of the Boc group, or deprotection, is achieved by acidolysis.[4] Reagents such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) are commonly employed to cleave the carbamate bond, regenerating the free amine for subsequent conjugation steps.[5]
Applications in Drug Development and Bioconjugation
The versatility of Boc-protected PEG linkers makes them invaluable in numerous applications:
-
Antibody-Drug Conjugates (ADCs): In the synthesis of ADCs, a Boc-protected PEG linker can be conjugated to a cytotoxic drug. Following deprotection, the newly exposed amine on the PEG linker can then be coupled to an antibody.
-
PROTACs: Boc-protected PEG linkers are integral to the synthesis of PROTACs, which are bifunctional molecules that induce the degradation of target proteins.
-
Surface Modification: The controlled deprotection of Boc groups allows for the stepwise functionalization of surfaces, enabling the attachment of biomolecules for applications in biosensors and diagnostics.
-
Peptide Synthesis: The Boc protecting group is a classic tool in solid-phase peptide synthesis, allowing for the sequential addition of amino acids to a growing peptide chain.
Quantitative Data on Boc Protection and Deprotection
The efficiency of Boc protection and the kinetics of its removal are critical parameters in synthetic workflows. The following tables summarize representative quantitative data from the literature.
| Substrate | Reagent | Base | Solvent | Time (h) | Yield (%) | Reference |
| Amine-PEG-Carboxylate | (Boc)₂O (2 equiv) | DIPEA (6 equiv) | Dichloromethane | 3 | Quantitative | |
| Aniline | (Boc)₂O (1.2 equiv) | - | PEG-400 | 0.08 | 95 | |
| Cyclohexane-1,2-diamine | (Boc)₂O (1 equiv) | In situ HCl | Methanol | 1 | 66 | |
| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1 equiv) | - | Tetrahydrofuran | Overnight | 89 |
| Substrate | Reagent | Solvent | Temperature | Time | Notes | Reference |
| Boc-amino-PEG3-SSPy | 25-50% TFA | Dichloromethane | Room Temp | 30 min - 2 h | General Conditions | |
| Boc-protected PEG linker | 20-50% TFA | Dichloromethane | 0°C to Room Temp | 1-2 h | Standard Protocol | |
| Boc-protected amine | HCl, H₂SO₄, or MSA | Toluene (B28343)/Propan-2-ol | Not specified | Not specified | Second-order rate dependence on acid concentration |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in the laboratory. Below are representative protocols for the Boc protection of an amine-terminated PEG linker and the subsequent deprotection.
Experimental Protocol 1: Boc Protection of Amine-PEG-Carboxylate
This protocol is adapted from a procedure described for the synthesis of a Boc-protected PEG carboxylate.
Materials:
-
Amine-PEG-Carboxylate derivative (e.g., MW 3000)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Centrifuge
-
Desiccator
Procedure:
-
Dissolve the amine-PEG-carboxylate derivative (1 equivalent, e.g., 250 mg, 75.7 µmol) in dichloromethane (e.g., 2 ml).
-
Add DIPEA (6 equivalents, e.g., 44 µl, 454 µmol) to the solution.
-
Add di-tert-butyl dicarbonate (2 equivalents, e.g., 33 mg, 151 µmol) to the reaction mixture.
-
Stir the reaction for 3 hours at room temperature.
-
Monitor the reaction for the disappearance of the free primary amine using a Kaiser test. A negative test indicates the completion of the reaction.
-
Concentrate the reaction mixture to approximately half its original volume.
-
Divide the concentrated mixture into two centrifuge tubes.
-
Add diethyl ether (e.g., 10 ml) to each tube to precipitate the product.
-
Centrifuge the tubes (e.g., at 10,000 rpm at 5°C for 7 minutes) to isolate the precipitate.
-
Decant the supernatant and repeat the diethyl ether wash to ensure the removal of impurities.
-
Dry the resulting white solid product in a desiccator. The expected yield is quantitative.
Experimental Protocol 2: Boc Deprotection using TFA/DCM
This protocol provides a standard method for the removal of the Boc protecting group from a PEG linker.
Materials:
-
Boc-protected PEG linker
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Toluene (optional, for co-evaporation)
-
Saturated aqueous sodium bicarbonate solution (optional, for neutralization)
-
Anhydrous sodium sulfate (B86663) (optional)
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA to the desired final concentration (e.g., 20-50% v/v) dropwise.
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
(Optional) Co-evaporate with toluene (3x) to remove residual TFA. The product is the TFA salt of the deprotected amine.
-
(Optional, for neutralization to the free amine) Dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.
-
(Optional) Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Conclusion
The use of Boc protection for amine-terminated PEG linkers is a robust and essential strategy in modern chemical biology and drug development. A thorough understanding of the underlying chemistry, reaction conditions, and analytical monitoring techniques is critical for the successful implementation of this methodology. This guide provides a foundational overview to aid researchers in the strategic application of Boc-protected PEG linkers in their synthetic endeavors.
References
The First-Timer's Guide to PROTAC Synthesis: A Technical Focus on Benzyl-PEG11-Boc
For Researchers, Scientists, and Drug Development Professionals
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein ligand to the E3 ligase ligand. The choice of linker profoundly influences the PROTAC's efficacy, solubility, and pharmacokinetic properties. This technical guide provides an in-depth exploration of Benzyl-PEG11-Boc, a popular polyethylene (B3416737) glycol (PEG)-based linker, for researchers embarking on their first PROTAC synthesis. We will cover its core properties, provide detailed, step-by-step experimental protocols for its incorporation into a PROTAC, and present data in a structured format to facilitate understanding and application.
Introduction to PROTAC Technology
PROTACs are bifunctional molecules that consist of three key components: a ligand that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mode of action allows for the degradation of target proteins at sub-stoichiometric concentrations, offering a powerful alternative to traditional small-molecule inhibitors.[4]
The linker is not merely a spacer; its length, composition, and flexibility are critical parameters that determine the formation and stability of the ternary complex (POI-PROTAC-E3 ligase) and, consequently, the efficiency of protein degradation.
The Role of this compound in PROTAC Synthesis
This compound is a bifunctional linker that offers several advantages for PROTAC design and synthesis.
-
Polyethylene Glycol (PEG) Chain : The 11-unit PEG chain imparts hydrophilicity, which can enhance the aqueous solubility and cell permeability of the final PROTAC molecule. This is a crucial feature, as many PROTACs can be large and hydrophobic. The length of the PEG chain can also be systematically varied to optimize the distance between the two ligands for efficient ternary complex formation.
-
Benzyl (B1604629) Group : The benzyl group provides a stable, non-reactive terminus.
-
Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines. In the context of PROTAC synthesis, the Boc group allows for the sequential and controlled coupling of the linker to the two ligands. Typically, the linker is first coupled to one ligand, then the Boc group is removed (deprotection) to reveal a primary amine, which can then be coupled to the second ligand. This modular approach simplifies the synthesis and purification process.
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C35H62O14 |
| Molecular Weight | 706.86 g/mol |
| Appearance | Varies (typically a solid or viscous oil) |
| Solubility | Soluble in common organic solvents like DMF, DMSO, and DCM. |
Note: The physical properties are based on commercially available information.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using this compound typically follows a modular, multi-step process. The general workflow involves the synthesis or acquisition of the POI ligand and the E3 ligase ligand, followed by their sequential coupling to the linker.
Caption: A generalized workflow for the modular synthesis of a PROTAC.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of a PROTAC using this compound. These protocols assume a convergent synthesis strategy involving amide bond formation.
Protocol 1: Amide Coupling of Ligand A to this compound
This protocol describes the coupling of a carboxylic acid-functionalized ligand (Ligand A-COOH) to the amine end of the PEG linker after Boc deprotection (assuming a variant where the Boc group protects an amine on the linker, and the benzyl end is modified for coupling). A more common approach is to have a linker with an amine and another reactive group. For this guide, we will assume a commercially available Amine-PEG11-Benzyl linker where one end is an amine (after Boc deprotection) and the other can be functionalized.
A typical procedure involves activating the carboxylic acid of the first ligand (e.g., the POI ligand) and then reacting it with the free amine of the deprotected linker.
Materials and Reagents:
| Reagent/Material | Purpose |
| Ligand A-COOH | First binding moiety |
| Amine-PEG11-Benzyl | Linker |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | Peptide coupling reagent |
| DIPEA (N,N-Diisopropylethylamine) | Non-nucleophilic base |
| Anhydrous DMF (Dimethylformamide) | Reaction solvent |
| Ethyl acetate (B1210297), 5% LiCl solution, saturated NaHCO3, brine | Solvents for workup |
| Anhydrous Na2SO4 | Drying agent |
| Silica gel | For flash column chromatography |
| LC-MS system | For reaction monitoring and product analysis |
Procedure:
-
Dissolve Ligand A-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add Amine-PEG11-Benzyl (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine to remove DMF and excess reagents.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Ligand A-PEG11-Benzyl intermediate.
Protocol 2: Boc Deprotection
This protocol is for the removal of the Boc protecting group to reveal a terminal amine, which is necessary for the subsequent coupling step.
Materials and Reagents:
| Reagent/Material | Purpose |
| Boc-protected Intermediate | Substrate |
| TFA (Trifluoroacetic acid) | Strong acid for Boc cleavage |
| DCM (Dichloromethane) | Reaction solvent |
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in DCM.
-
Add TFA (typically 20-50% v/v) to the solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction progress by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.
-
To ensure complete removal of TFA, co-evaporate the residue with DCM (3 times). The resulting amine is often obtained as a TFA salt and can be used in the next step without further purification.
Protocol 3: Final Amide Coupling to Ligand B
This final step couples the deprotected linker-ligand intermediate with the second ligand (Ligand B-COOH).
Materials and Reagents:
-
Deprotected Amine Intermediate (TFA salt)
-
Ligand B-COOH
-
HATU
-
DIPEA (note: extra equivalents are needed to neutralize the TFA salt)
-
Anhydrous DMF
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
Dissolve Ligand B-COOH (1.0 eq) in anhydrous DMF under a nitrogen atmosphere.
-
Add HATU (1.1 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15 minutes at room temperature.
-
Add the deprotected amine intermediate (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1.
-
Purify the final PROTAC by flash column chromatography or preparative HPLC.
Characterization and Data Presentation
Thorough characterization of the final PROTAC is essential. This typically involves LC-MS to confirm the mass and purity, and NMR spectroscopy to confirm the structure.
Illustrative PROTAC Degradation Data
Once synthesized and purified, the PROTAC's biological activity must be assessed. Key metrics include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
| PROTAC ID | Linker | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) |
| PROTAC-1 | This compound derived | Target X | CRBN | 50 | 95 |
| PROTAC-2 | This compound derived | Target X | VHL | 75 | 90 |
| PROTAC-3 | Benzyl-PEG8-Boc derived | Target X | CRBN | 120 | 85 |
| PROTAC-4 | Benzyl-PEG15-Boc derived | Target X | CRBN | 40 | 98 |
Note: This is representative data to illustrate how results would be presented. Actual values are highly dependent on the specific ligands and cell line used.
PROTAC Mechanism of Action: A Visual Guide
The ultimate goal of a PROTAC is to induce the degradation of a target protein. The following diagram illustrates this process.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Conclusion
The modular nature of PROTAC synthesis allows for the systematic optimization of their pharmacological properties. This compound serves as a versatile and valuable linker for researchers new to the field, offering a favorable balance of solubility, straightforward chemical handling, and the ability to achieve the necessary spatial orientation between the target and E3 ligase ligands. The protocols and conceptual frameworks provided in this guide are intended to equip scientists with the foundational knowledge to successfully synthesize and evaluate their first PROTAC molecules, paving the way for the development of novel therapeutics based on targeted protein degradation.
References
Benzyl-PEG11-Boc: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Benzyl-PEG11-Boc, a heterobifunctional PROTAC linker. Due to the limited availability of specific experimental data for this compound, this guide synthesizes information from general principles of its constituent functional groups—a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) chain with 11 ethylene (B1197577) oxide units, and a tert-butyloxycarbonyl (Boc) protecting group—and data from structurally similar molecules.
Core Concepts: Understanding the Molecular Structure
This compound is a molecule designed with distinct functionalities to facilitate the synthesis of Proteolysis Targeting Chimeras (PROTACs). The benzyl group provides a non-polar terminus, the PEG11 linker imparts hydrophilicity and flexibility, and the Boc-protected amine offers a stable yet readily deprotectable reactive site for conjugation.
Solubility Profile
Table 1: Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The long PEG11 chain is expected to confer significant aqueous solubility.[1][2][3][4] |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | These solvents are generally effective at dissolving both polar and moderately non-polar compounds. |
| Non-Polar Aprotic | Dichloromethane (DCM), Chloroform | Moderate to High | The benzyl group and the PEG backbone contribute to solubility in these solvents. |
| Non-Polar | Hexanes, Toluene | Low | The overall polarity of the molecule due to the PEG chain limits solubility in highly non-polar solvents. |
Stability Characteristics
The stability of this compound is primarily influenced by the lability of the Boc protecting group and the ether linkages within the PEG chain.
Table 2: Stability Profile of this compound under Various Conditions
| Condition | Expected Stability | Degradation Pathway |
| Acidic pH (e.g., pH < 4) | Low | Cleavage of the Boc group to reveal the primary amine. |
| Basic pH (e.g., pH > 9) | High | The Boc group and PEG chain are generally stable under basic conditions. |
| Elevated Temperature | Moderate | Prolonged exposure to high temperatures may lead to degradation of the PEG chain. |
| Oxidizing Agents | Moderate | The PEG chain can be susceptible to oxidative degradation. |
| Reducing Agents | High | The functional groups are generally stable to common reducing agents. |
| Long-term Storage (Solid) | High | Recommended storage at -20°C to 4°C, protected from moisture and light.[5] |
| Long-term Storage (in Solution) | Solvent Dependent | Solutions in aprotic solvents are generally more stable than in protic or aqueous solvents. |
Experimental Protocols
The following are generalized protocols for determining the solubility and stability of PEGylated small molecules like this compound. These should be adapted and optimized for specific experimental conditions.
Protocol for Determining Qualitative Solubility
This protocol provides a straightforward method to assess the solubility of this compound in a range of solvents.
References
- 1. precisepeg.com [precisepeg.com]
- 2. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 3. PEG Linker, Discrete PEG | BroadPharm [broadpharm.com]
- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 5. BOC-NH-PEG11-NH2 | CAS:890091-42-6 | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Benzyl-PEG11-Boc: A Heterobifunctional Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Benzyl-PEG11-Boc, a heterobifunctional polyethylene (B3416737) glycol (PEG) linker. This document outlines its chemical properties, a representative synthesis protocol, and its significant applications in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).
Core Data Presentation
The physical and chemical properties of this compound are summarized in the table below. It is important to note that a specific CAS number for this molecule is not consistently reported in public databases, and the following data is based on information from chemical suppliers.
| Property | Value |
| Systematic Name | O-Benzyl-O'-(tert-butoxycarbonyl)-undecaethylene glycol |
| Molecular Formula | C₃₅H₆₂O₁₄ |
| Molecular Weight | 706.86 g/mol |
| Appearance | Pale yellow to colorless oil |
| Solubility | Soluble in DMSO, DCM, DMF |
Experimental Protocols
The synthesis of this compound involves a two-step process starting from undecaethylene glycol. The following protocols are representative methods for the synthesis of this heterobifunctional linker.
Protocol 1: Mono-benzylation of Undecaethylene Glycol
This procedure describes the selective protection of one terminal hydroxyl group of undecaethylene glycol with a benzyl (B1604629) group.
-
Materials:
-
Undecaethylene glycol
-
Sodium hydride (NaH)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
Dissolve undecaethylene glycol (1 equivalent) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the solution and stir for 30 minutes.
-
Slowly add benzyl bromide (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield mono-benzyl-undecaethylene glycol.
-
Protocol 2: Tert-butyloxycarbonylation of Mono-benzyl-undecaethylene Glycol
This protocol details the protection of the remaining terminal hydroxyl group with a tert-butoxycarbonyl (Boc) group.
-
Materials:
-
Mono-benzyl-undecaethylene glycol (from Protocol 1)
-
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve mono-benzyl-undecaethylene glycol (1 equivalent) in anhydrous DCM.
-
Add triethylamine (1.5 equivalents) and a catalytic amount of DMAP to the solution.
-
Add di-tert-butyl dicarbonate (1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain this compound.
-
Mandatory Visualizations
Caption: Synthetic pathway for this compound.
Caption: PROTAC-mediated protein degradation pathway.
Applications in Drug Development
This compound is a valuable tool in drug development, primarily serving as a heterobifunctional linker. Its structure, featuring a stable benzyl protecting group at one end and an acid-labile Boc protecting group at the other, allows for the sequential and controlled conjugation of different molecular entities.
The most prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are novel therapeutic agents designed to selectively eliminate disease-causing proteins by hijacking the cell's natural protein degradation machinery. A PROTAC molecule consists of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.
The PEG linker in a PROTAC, such as that derived from this compound, plays a crucial role in its function:
-
Spatial Orientation: The length and flexibility of the PEG chain are critical for the proper orientation of the target protein and the E3 ligase, facilitating the formation of a stable and productive ternary complex.
-
Physicochemical Properties: The hydrophilic nature of the PEG linker can improve the solubility and pharmacokinetic properties of the PROTAC molecule, which is often a challenge for these relatively large molecules.
-
Synthetic Versatility: The orthogonal protecting groups (Benzyl and Boc) on the linker allow for a modular and convergent synthetic strategy. One end of the linker can be deprotected and coupled to the E3 ligase ligand, followed by deprotection of the other end and coupling to the target protein ligand, or vice versa.
In a typical PROTAC synthesis, the Boc group of this compound can be removed under acidic conditions to reveal a primary alcohol, which can then be further functionalized or directly coupled to a carboxylic acid-containing E3 ligase ligand via esterification. Subsequently, the benzyl group can be removed by catalytic hydrogenolysis to expose the other terminal alcohol for conjugation to the target protein ligand. This stepwise approach allows for the efficient and controlled assembly of the final PROTAC molecule.
The Strategic Application of PEG11 Linkers in Modern Drug Discovery: A Technical Guide
Executive Summary: In the landscape of targeted therapeutics, the linker connecting a targeting moiety to a potent payload is a critical determinant of success. Among the various strategies, polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools for optimizing the physicochemical and pharmacological properties of complex biologics. This technical guide delves into the core applications of PEG11 linkers—eleven-unit monodisperse polyethylene glycol chains—in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). We will explore how the distinct length and hydrophilic nature of PEG11 linkers address key challenges in drug development, supported by quantitative data, detailed experimental methodologies, and visual schematics to provide a comprehensive resource for researchers and drug development professionals.
Introduction to PEG Linkers in Bioconjugation
Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and highly water-soluble polymer.[1][2] In drug discovery, PEGylation—the covalent attachment of PEG chains to a molecule—is a well-established strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics.[3] Monodisperse, or discrete, PEG (dPEG®) linkers offer precise, single molecular weight chains, which is crucial for creating homogeneous drug conjugates with reproducible characteristics.[4]
A PEG11 linker consists of eleven repeating ethylene (B1197577) glycol units. Its key attributes include:
-
Enhanced Hydrophilicity: The ether oxygen atoms in the PEG backbone form hydrogen bonds with water, significantly increasing the aqueous solubility of the conjugate. This is particularly vital for ADCs and PROTACs that often incorporate highly hydrophobic small molecule payloads, mitigating the risk of aggregation.[5]
-
Improved Pharmacokinetics (PK): PEGylation increases the hydrodynamic radius of a molecule, which reduces renal clearance and prolongs its circulation half-life in the bloodstream. This extended exposure can lead to greater accumulation at the target site.
-
Biocompatibility and Reduced Immunogenicity: The flexible PEG chain creates a protective hydration shell around the payload, shielding it from enzymatic degradation and recognition by the immune system.
-
Optimized Spatial Orientation: The defined length of a PEG11 linker provides a flexible and adequate spacer between the targeting and effector domains of a molecule, which is crucial for maintaining the binding affinity of an antibody in an ADC or enabling the formation of a productive ternary complex in a PROTAC.
Core Application: Antibody-Drug Conjugates (ADCs)
ADCs are designed to deliver potent cytotoxic agents specifically to cancer cells by leveraging the targeting ability of a monoclonal antibody. The linker is paramount, needing to be stable in circulation but allowing for payload release upon internalization into the target cell.
The Role of PEG11 Linkers in ADC Design
Hydrophobic payloads can cause ADCs to aggregate, leading to rapid clearance and potential immunogenicity, which limits the achievable drug-to-antibody ratio (DAR). Incorporating hydrophilic PEG linkers, such as PEG11, is a key strategy to overcome these limitations. A PEG11 linker enhances the overall solubility of the ADC, allowing for higher DARs without compromising its biophysical properties.
The general structure of a PEGylated ADC is visualized below.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of Benzyl-PEG11-Boc PROTAC Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis targeting chimeras (PROTACs) are heterobifunctional molecules that commandeer the cell's natural protein degradation machinery to selectively eliminate target proteins. A critical component of a PROTAC is the linker, which connects the target protein binder to the E3 ligase ligand. The linker's length, rigidity, and physicochemical properties significantly influence the formation and stability of the ternary complex (target protein-PROTAC-E3 ligase), thereby affecting the efficiency of protein degradation. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and provide flexibility.[1][2] This document provides a detailed protocol for the synthesis of a Benzyl-PEG11-Boc linker, a versatile building block for the construction of PROTACs. The benzyl (B1604629) group can serve as a stable aromatic handle or be part of the pharmacophore, while the Boc-protected amine provides a latent reactive site for conjugation to either the target protein binder or the E3 ligase ligand after deprotection.
Synthesis Overview
The synthesis of the this compound linker is proposed as a two-step process starting from the commercially available Benzyl-PEG11-alcohol. The first step involves the activation of the terminal hydroxyl group via tosylation. The subsequent step is a nucleophilic substitution of the tosylate with a protected amine source, followed by deprotection and subsequent Boc-protection to yield the final product. An alternative and more direct approach detailed below involves the reaction of the tosylated intermediate with an excess of ammonia (B1221849), followed by Boc-protection of the resulting primary amine.
Experimental Protocols
Part 1: Synthesis of Benzyl-PEG11-tosylate
This protocol outlines the conversion of the terminal hydroxyl group of Benzyl-PEG11-alcohol to a tosylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[2][3][4]
Materials:
-
Benzyl-PEG11-alcohol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (B128534) (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve Benzyl-PEG11-alcohol (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.5 eq.) and a catalytic amount of DMAP to the stirred solution.
-
Slowly add p-toluenesulfonyl chloride (1.2 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude Benzyl-PEG11-tosylate by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Expected Outcome:
The product, Benzyl-PEG11-tosylate, is typically an oil or a waxy solid. The yield is expected to be in the range of 80-95%.
Part 2: Synthesis of Benzyl-PEG11-amine
This protocol describes the conversion of Benzyl-PEG11-tosylate to Benzyl-PEG11-amine via nucleophilic substitution with ammonia.
Materials:
-
Benzyl-PEG11-tosylate
-
Ammonia solution (e.g., 7 N in methanol (B129727) or concentrated aqueous ammonium (B1175870) hydroxide)
-
Dichloromethane (DCM)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl-PEG11-tosylate (1.0 eq.) in a suitable solvent such as DCM or methanol in a sealed pressure vessel.
-
Add a large excess of ammonia solution (e.g., 10-20 equivalents).
-
Seal the vessel and stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 24-48 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
After completion, cool the reaction mixture to room temperature and carefully vent the vessel.
-
Concentrate the reaction mixture under reduced pressure to remove excess ammonia and solvent.
-
Dissolve the residue in DCM and wash with deionized water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude Benzyl-PEG11-amine.
-
The crude product can be used in the next step without further purification if deemed sufficiently pure by analysis (e.g., NMR, LC-MS). If necessary, purify by silica gel chromatography using a mobile phase containing a small percentage of triethylamine in DCM/methanol to prevent protonation of the amine on the silica.
Expected Outcome:
Benzyl-PEG11-amine is expected to be an oil or waxy solid. Yields can vary depending on the reaction conditions but are generally moderate to good.
Part 3: Synthesis of this compound
This final step involves the protection of the primary amine of Benzyl-PEG11-amine with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
Benzyl-PEG11-amine
-
Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve Benzyl-PEG11-amine (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.
-
Add triethylamine or DIPEA (1.5 eq.) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.2 eq.) in the same solvent dropwise to the reaction mixture at room temperature.
-
Stir the reaction for 2-12 hours at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield | Physical State |
| Benzyl-PEG11-alcohol | C₃₃H₆₀O₁₂ | 648.82 | - | Waxy Solid/Oil |
| Benzyl-PEG11-tosylate | C₄₀H₆₆O₁₄S | 803.01 | 80-95% | Oil/Waxy Solid |
| Benzyl-PEG11-amine | C₃₃H₆₁NO₁₁ | 647.84 | 50-70% | Oil/Waxy Solid |
| This compound | C₃₈H₆₉NO₁₃ | 747.95 | 85-95% | Oil/Waxy Solid |
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure of the intermediates and the final product. The characteristic peaks of the benzyl group, the PEG backbone, the tosyl group, and the Boc group should be identified and integrated.
-
Mass Spectrometry (MS): LC-MS or MALDI-TOF can be used to confirm the molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): Purity of the final product can be assessed by analytical reverse-phase or normal-phase HPLC.
Visualization of the Synthesis Workflow
Caption: Synthetic route for this compound PROTAC linker.
References
Application Notes and Protocols: A Step-by-Step Guide to Benzyl-PEG11-Boc Conjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyethylene glycol (PEG) conjugation, or PEGylation, is a critical bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and small molecule drugs. This process can improve a molecule's solubility, stability, and circulation half-life while reducing its immunogenicity.[][2] This document provides a detailed, step-by-step guide for the conjugation of Benzyl-PEG11-Boc to a model protein. The protocol is divided into two main stages: the deprotection of the Boc-protected amine on the PEG linker and the subsequent conjugation of the resulting amine-functionalized PEG to an N-hydroxysuccinimide (NHS)-activated protein. This guide also covers methods for the purification and characterization of the final PEGylated conjugate.
Introduction
The this compound linker is a heterobifunctional PEG reagent. One terminus is protected by a benzyl (B1604629) (Bn) ether, which is stable under many reaction conditions, while the other terminus features a primary amine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is strategically employed due to its stability in a wide range of chemical environments and its straightforward removal under acidic conditions, typically with trifluoroacetic acid (TFA).[2]
This two-step conjugation strategy involves:
-
Deprotection: Removal of the Boc group to expose the reactive primary amine on the PEG linker.
-
Conjugation: Reaction of the newly formed amino-PEG with a target molecule. A common and efficient method is the reaction with an NHS-activated carboxyl group on a protein, which forms a stable amide bond.[3][4]
This application note will use a generic protein with available lysine (B10760008) residues as a model for conjugation. The protocols provided can be adapted for various biomolecules and small molecules.
Materials and Reagents
-
This compound
-
Target Protein (e.g., Bovine Serum Albumin - BSA)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Phosphate-Buffered Saline (PBS), pH 7.4 (0.1 M phosphate, 0.15 M NaCl)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25 or similar)
-
Dialysis tubing or cassettes (with appropriate molecular weight cut-off)
-
SDS-PAGE gels and reagents
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Experimental Protocols
This section details the step-by-step procedures for the deprotection of this compound, activation of the target protein, conjugation, and subsequent purification and analysis of the product.
Diagram of the Experimental Workflow```dot
Caption: Chemical pathway of Boc deprotection and conjugation.
Protocol 3: Purification of the PEGylated Protein
-
Method Selection: Size-Exclusion Chromatography (SEC) is a highly effective method for separating the larger PEGylated protein from smaller, unreacted PEG linkers and quenching reagents. Dialysis can also be used for this purpose.
-
SEC Procedure:
-
Equilibrate the SEC column (e.g., a pre-packed PD-10 desalting column or a larger chromatography column) with PBS, pH 7.4.
-
Load the quenched reaction mixture onto the column.
-
Elute the sample with PBS, collecting fractions.
-
Monitor the column eluent by measuring absorbance at 280 nm to detect protein-containing fractions. The PEGylated protein will typically elute first, followed by the smaller, unreacted species.
-
-
Pooling and Concentration: Pool the fractions containing the purified PEGylated protein. If necessary, concentrate the sample using centrifugal filter units with an appropriate molecular weight cut-off.
Protocol 4: Characterization of the Conjugate
-
SDS-PAGE Analysis:
-
Run samples of the un-PEGylated protein, the reaction mixture, and the purified PEGylated protein on an SDS-PAGE gel.
-
Successful PEGylation will result in a noticeable increase in the apparent molecular weight of the protein, causing the band to shift upwards in the gel compared to the unmodified protein. The extent of the shift corresponds to the number of PEG chains attached.
-
-
Mass Spectrometry (MS):
-
Analyze the purified conjugate by MALDI-TOF or ESI-MS to confirm the covalent attachment of the PEG linker and to determine the degree of PEGylation (the number of PEG molecules per protein).
-
The mass of the conjugate will be the mass of the protein plus the mass of each attached Benzyl-PEG11 moiety.
-
Data Presentation
The efficiency and outcome of the conjugation reaction can be summarized in the following table. The values presented are illustrative and should be determined empirically for each specific protein and reaction condition.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Protein Concentration | 2 mg/mL | 5 mg/mL | 5 mg/mL |
| Molar Ratio (PEG:Protein) | 10:1 | 20:1 | 50:1 |
| Reaction Time (hours) | 2 | 2 | 4 |
| Reaction Temperature | 25°C | 25°C | 4°C |
| *Degree of PEGylation ** | 1-2 | 3-4 | 3-5 |
| Conjugation Efficiency (%) | ~60% | ~85% | ~80% |
| Yield of Purified Conjugate | ~50% | ~70% | ~65% |
*Degree of PEGylation refers to the average number of PEG molecules conjugated per protein molecule, as determined by Mass Spectrometry.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Boc Deprotection | - Insufficient TFA concentration or reaction time.- Water contamination in the reaction. | - Increase TFA concentration to 50-100%.- Extend reaction time and monitor by TLC/LC-MS.- Ensure use of anhydrous DCM. |
| Low PEGylation Efficiency | - Inactive PEG-amine (hydrolysis).- Low reactivity of protein amines.- Presence of amine-containing buffers. | - Use freshly deprotected PEG-amine.- Increase the pH of the conjugation buffer to 8.0-8.5.- Ensure the use of amine-free buffers (e.g., PBS, borate). |
| Protein Precipitation | - High protein concentration.- Intermolecular cross-linking.- Inappropriate buffer conditions. | - Reduce the protein concentration.- Decrease the molar ratio of PEG to protein.- Optimize buffer pH and ionic strength. |
| Poor Separation during SEC | - Inappropriate column choice.- Non-specific interactions with the column matrix. | - Select a column with the appropriate fractionation range.- Add salt (e.g., 150 mM NaCl) to the mobile phase to reduce ionic interactions. |
References
Application Notes and Protocols: Orthogonal Deprotection Strategy for Benzyl-PEG11-Boc
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex biomolecules and drug conjugates, the strategic use of protecting groups is essential for achieving precise chemical modifications. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, enabling stepwise synthesis and modification. This document provides detailed application notes and protocols for the orthogonal deprotection of a heterobifunctional linker, Benzyl-PEG11-Boc. This linker contains two distinct protecting groups: a Benzyl (Bn) ether and a tert-butyloxycarbonyl (Boc) carbamate.
The Boc group is a widely used amine protecting group that is readily cleaved under acidic conditions.[1][2][3] In contrast, the Benzyl group, commonly used to protect alcohols and carboxylic acids, is stable to acidic conditions but can be selectively removed by catalytic hydrogenolysis.[4][5] This difference in reactivity forms the basis of a powerful orthogonal strategy, allowing for the selective deprotection of either the Boc-protected amine or the Benzyl-protected functional group, while the other remains intact. This enables directional and sequential conjugation of different molecular entities to the PEG linker.
Orthogonal Deprotection Strategy
The core of this strategy lies in the ability to selectively address either the Boc or the Benzyl group with specific reagents that do not affect the other.
-
Boc Group Removal: Achieved through treatment with a strong acid, typically trifluoroacetic acid (TFA), in an appropriate solvent like dichloromethane (B109758) (DCM).
-
Benzyl Group Removal: Accomplished via catalytic hydrogenolysis, which involves hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C).
This orthogonality is depicted in the logical workflow below.
Caption: Orthogonal deprotection of this compound.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the selective deprotection of this compound.
Table 1: Selective Boc Group Deprotection
| Parameter | Condition | Expected Outcome |
| Reagent | Trifluoroacetic Acid (TFA) | >95% deprotection |
| Solvent | Dichloromethane (DCM) | - |
| TFA Concentration | 20-50% (v/v) in DCM | - |
| Temperature | Room Temperature (20-25 °C) | - |
| Reaction Time | 30 - 120 minutes | - |
| Product | Benzyl-PEG11-NH2·TFA | - |
Table 2: Selective Benzyl Group Deprotection
| Parameter | Condition | Expected Outcome |
| Catalyst | 10% Palladium on Carbon (Pd/C) | >95% deprotection |
| Hydrogen Source | Hydrogen Gas (H2) | - |
| Solvent | Methanol (MeOH) or Ethanol (EtOH) | - |
| Pressure | 1 atm (balloon) to 50 psi | - |
| Temperature | Room Temperature (20-25 °C) | - |
| Reaction Time | 2 - 16 hours | - |
| Product | HO-PEG11-Boc | - |
Experimental Protocols
Protocol 1: Selective Deprotection of the Boc Group
This protocol describes the removal of the Boc group to yield the free amine as its TFA salt.
Caption: Workflow for selective Boc deprotection.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Nitrogen or argon supply (optional)
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a clean, dry round-bottom flask.
-
To the stirred solution, add a solution of 20-50% TFA in DCM. The final concentration of TFA should be sufficient to ensure complete deprotection.
-
Stir the reaction mixture at room temperature for 30 to 120 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
TLC: Spot the reaction mixture on a silica (B1680970) gel plate. The deprotected product (amine) will be more polar and have a lower Rf value than the starting material. Visualize with a suitable stain like ninhydrin, which is specific for primary amines.
-
LC-MS: Dilute a small aliquot of the reaction mixture and inject it into the LC-MS. Monitor for the disappearance of the starting material's mass peak and the appearance of the deprotected product's mass peak.
-
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3x).
-
The resulting product is the TFA salt of the deprotected amine (Benzyl-PEG11-NH2·TFA), which can often be used directly in subsequent steps.
-
Optional Neutralization: To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate to yield the free amine.
Protocol 2: Selective Deprotection of the Benzyl Group
This protocol details the removal of the Benzyl group via catalytic hydrogenolysis to yield the free alcohol.
References
Application Notes and Protocols for Acidic Cleavage of the Boc Group from PEG Linkers
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a prevalent amine protecting group in organic synthesis, particularly in the context of PEGylation for drug delivery and bioconjugation.[1] Its popularity is due to its stability in a wide range of reaction conditions and its straightforward removal under mildly acidic conditions.[1] These application notes provide detailed protocols for the efficient and clean cleavage of the Boc group from polyethylene (B3416737) glycol (PEG) linkers, a critical step in synthesizing PEGylated molecules for therapeutic and research applications. The protocols focus on the use of trifluoroacetic acid (TFA), a standard and highly effective reagent for this transformation.[1]
Key Considerations for Boc Deprotection
Several factors can influence the successful cleavage of the Boc group from a PEG linker:
-
Acid Strength and Concentration: The Boc group is cleaved via acidolysis. Insufficient acid strength or concentration can lead to incomplete reactions.[2] Trifluoroacetic acid (TFA) is a commonly used reagent for this purpose.[2]
-
Reaction Time and Temperature: Boc deprotection is a kinetic process. While many reactions proceed efficiently at room temperature, some substrates may require longer reaction times or gentle heating to ensure complete removal of the protecting group.
-
Solvent: The choice of solvent is crucial to ensure the solubility of both the PEG-linker conjugate and the acidic reagent. Dichloromethane (DCM) is a frequently used solvent for TFA-mediated deprotection.
-
Steric Hindrance: The bulky nature of the PEG chain, especially for high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, potentially slowing down the reaction rate.
-
Side Reactions: The tert-butyl cation generated during the cleavage can cause side reactions, such as the alkylation of electron-rich amino acid residues like tryptophan and methionine. The use of scavengers can mitigate these unwanted reactions.
-
Other Acid-Labile Groups: If the molecule contains other acid-sensitive functional groups, such as certain esters, their cleavage under the deprotection conditions must be considered.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is suitable for most Boc-protected PEG linkers.
Materials:
-
Boc-protected PEG linker
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (B1312306) (TIS) (optional, as a scavenger)
-
Diethyl ether (for precipitation)
-
Saturated sodium bicarbonate (NaHCO₃) solution (for aqueous workup)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add TFA to the desired final concentration (typically 20-50% v/v).
-
If the substrate is susceptible to alkylation by the tert-butyl cation, add a scavenger such as triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress until the starting material is consumed (typically 1-2 hours).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess TFA.
-
To remove residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step three times. The resulting product is the TFA salt of the deprotected amine.
Work-up Procedures (Choose one):
-
Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected PEG-linker, often as its ammonium (B1175870) salt. Collect the solid by filtration.
-
Aqueous Work-up (for non-water-soluble products):
-
Dissolve the residue in DCM.
-
Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will occur.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the free amine.
-
-
Ion Exchange Chromatography (for water-soluble products): An ion-exchange resin can be employed to remove the acid and isolate the free amine.
Protocol 2: Boc Deprotection using HCl in Dioxane
This protocol offers an alternative to TFA and can be advantageous in certain situations.
Materials:
-
Boc-protected PEG linker
-
4M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM) or 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected PEG linker in a minimal amount of anhydrous DCM or 1,4-dioxane.
-
Add a solution of 4M HCl in 1,4-dioxane.
-
Stir the reaction at room temperature and monitor its progress. Reaction times may be longer compared to TFA.
-
Upon completion, the product can often be precipitated by the addition of diethyl ether.
-
Collect the solid by filtration and wash with diethyl ether to yield the hydrochloride salt of the deprotected amine.
Reaction Monitoring
It is crucial to monitor the deprotection reaction to ensure complete removal of the Boc group while minimizing exposure to harsh acidic conditions.
-
Thin Layer Chromatography (TLC): The deprotected amine product is more polar than the Boc-protected starting material and will have a lower Rf value on a silica (B1680970) gel plate. The spots can be visualized using a suitable stain like ninhydrin (B49086) for primary amines.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique allows for the accurate monitoring of the disappearance of the starting material's mass and the appearance of the product's mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to follow the disappearance of the characteristic singlet of the tert-butyl protons of the Boc group at approximately 1.4 ppm.
Quantitative Data Summary
The following tables summarize common reaction conditions for the acidic cleavage of the Boc group. The optimal conditions may vary depending on the specific PEG linker and the substrate.
| Parameter | Condition | Notes |
| Acidic Reagent | Trifluoroacetic acid (TFA) | Most common and effective reagent. |
| Hydrochloric acid (HCl) | Typically used as a solution in an organic solvent (e.g., 4M in dioxane). | |
| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can be used for more resistant substrates. |
| Solvent | Dichloromethane (DCM) | A good solvent for most PEG linkers and TFA. |
| 1,4-Dioxane | Often used with HCl. | |
| Temperature | 0°C to Room Temperature | Initial cooling can help control the reaction, followed by warming to room temperature. |
| Reaction Time | 1-2 hours | Varies depending on the substrate and reaction conditions. |
| Scavengers | Triisopropylsilane (TIS) | Used to trap the tert-butyl cation and prevent side reactions. |
| Water | Can also act as a scavenger. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for Boc deprotection of PEG linkers.
Chemical Mechanism of Acidic Boc Cleavage
Caption: Mechanism of acid-catalyzed Boc group cleavage.
References
Application Notes: Site-Specific Protein Modification using Benzyl-PEG11-Boc
Application Notes and Protocols for Coupling Benzyl-PEG11-Boc to an E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] These heterobifunctional molecules are comprised of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[2] The linker is a critical component, influencing the PROTAC's solubility, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[3][4] Polyethylene glycol (PEG) linkers are frequently utilized in PROTAC design due to their favorable physicochemical properties.[5]
This document provides a detailed protocol for the coupling of Benzyl-PEG11-Boc to an E3 ligase ligand, a key step in the modular synthesis of PROTACs. The tert-butyloxycarbonyl (Boc) protecting group on the PEG linker allows for a controlled, stepwise synthetic strategy. The subsequent deprotection of the Boc group will also be detailed, yielding a functionalized E3 ligase ligand ready for conjugation to a target protein ligand.
Experimental Protocols
This protocol outlines a two-stage process: first, the coupling of the this compound linker to an E3 ligase ligand possessing a free amine, and second, the deprotection of the Boc group to reveal a terminal amine for subsequent reactions. This example assumes the E3 ligase ligand has a carboxylic acid moiety for amide bond formation with an amine-terminated PEG linker.
Stage 1: Amide Coupling of E3 Ligase Ligand-COOH with Amine-PEG11-Benzyl (Boc Protected)
Amide bond formation is a robust and common strategy for connecting the components of a PROTAC. Coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are frequently used to facilitate this reaction.
Materials and Reagents:
-
E3 Ligase Ligand with a terminal carboxylic acid (1.0 eq)
-
Amine-PEG11-Benzyl (Boc protected) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
Under a nitrogen atmosphere, dissolve the E3 ligase ligand-COOH in anhydrous DMF.
-
Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the Amine-PEG11-Benzyl (Boc protected) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the desired product.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the Boc-protected E3 ligase ligand-PEG11-Benzyl conjugate.
Experimental Workflow for Amide Coupling
Caption: Workflow for amide coupling of an E3 ligase ligand to a Boc-protected PEG linker.
Stage 2: Boc Deprotection of the E3 Ligase Ligand-PEG11-Benzyl Conjugate
The Boc group is a widely used amine protecting group due to its stability and ease of removal under mildly acidic conditions, typically with trifluoroacetic acid (TFA).
Materials and Reagents:
-
Boc-protected E3 ligase ligand-PEG11-Benzyl conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Dissolve the Boc-protected conjugate in DCM (e.g., at a concentration of 0.1-0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution, typically to a final concentration of 20-50% (v/v).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 1-3 hours.
-
Monitor the reaction progress by LC-MS to confirm the complete removal of the Boc group.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next synthetic step.
-
(Optional) For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Experimental Workflow for Boc Deprotection
Caption: Workflow for the acidic deprotection of a Boc-protected PEGylated E3 ligase ligand.
Data Presentation
The following tables summarize representative quantitative data for the synthesis and characterization steps.
Table 1: Reaction Conditions for Amide Coupling
| Parameter | Value | Reference |
| Reagents | ||
| E3 Ligase Ligand-COOH | 1.0 eq | |
| Amine-PEG11-Benzyl (Boc) | 1.1 eq | |
| HATU | 1.2 eq | |
| DIPEA | 3.0 eq | |
| Solvent | Anhydrous DMF | |
| Temperature | Room Temperature | |
| Reaction Time | Overnight (12-16 h) | |
| Purification | Flash Chromatography / HPLC |
Table 2: Reaction Conditions for Boc Deprotection
| Parameter | Value | Reference |
| Reagents | ||
| Boc-Protected Conjugate | 1.0 eq | |
| TFA in DCM | 20-50% (v/v) | |
| Solvent | Dichloromethane (DCM) | |
| Temperature | 0 °C to Room Temperature | |
| Reaction Time | 1-3 hours | |
| Workup | Concentration / Co-evaporation |
Conclusion
The protocols detailed in this document provide a robust framework for the successful coupling of a this compound linker to an E3 ligase ligand, a fundamental step in the synthesis of PROTACs. The modular nature of this synthetic approach allows for the systematic optimization of PROTAC properties by varying the linker length and composition. Careful monitoring of the reaction progress and appropriate purification techniques are crucial for obtaining the desired products in high purity. The deprotected E3 ligase ligand-PEG conjugate serves as a key intermediate for the final assembly of the PROTAC molecule.
References
Application Notes and Protocols for Amide Bond Formation with Benzyl-PEG11-acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl-PEG11-acid is a high-purity polyethylene (B3416737) glycol (PEG) derivative commonly employed in bioconjugation, drug delivery, and surface modification. The terminal carboxylic acid allows for the covalent attachment of this PEG linker to primary and secondary amines, forming a stable amide bond. This process is crucial for improving the solubility, stability, and pharmacokinetic profile of biomolecules and small drug candidates. These application notes provide detailed protocols for common amide bond formation strategies using Benzyl-PEG11-acid.
Core Concepts of Amide Bond Formation
Direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive carboxylate-ammonium salt. Therefore, the carboxylic acid group of Benzyl-PEG11-acid must first be activated to an electrophilic species that readily reacts with the nucleophilic amine. This is typically achieved using coupling reagents.
Commonly used coupling strategies include the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with an additive like N-hydroxysuccinimide (NHS) to form a more stable, amine-reactive intermediate. Another class of highly efficient coupling reagents are uronium/aminium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the amide bond formation with Benzyl-PEG11-acid. Please note that these are representative values and optimal conditions may vary depending on the specific amine-containing substrate.
| Parameter | EDC/NHS Coupling | HATU Coupling |
| Benzyl-PEG11-acid (eq.) | 1.0 | 1.0 |
| Amine Substrate (eq.) | 1.0 - 1.2 | 1.0 - 1.2 |
| Coupling Reagent (eq.) | EDC (1.1 - 1.5) | HATU (1.1 - 1.5) |
| Additive (eq.) | NHS (1.1 - 1.5) | Not typically required |
| Base (eq.) | Not typically required | DIPEA or TEA (2.0 - 3.0) |
| Solvent | DMF, DCM, DMSO | DMF, DCM, DMSO |
| Reaction Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4 - 24 hours | 1 - 6 hours |
| Typical Yield | 60 - 90% | 70 - 95% |
| Purification Method | Column Chromatography, HPLC | Column Chromatography, HPLC |
Experimental Protocols
Protocol 1: Amide Bond Formation using EDC/NHS Coupling
This protocol describes the formation of an amide bond between Benzyl-PEG11-acid and an amine-containing molecule using EDC and NHS.[1][] This method proceeds through a stable NHS-activated ester intermediate.
Materials:
-
Benzyl-PEG11-acid
-
Amine-containing substrate
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere (optional, but recommended)
Procedure:
-
Dissolution: In a clean, dry reaction vessel, dissolve Benzyl-PEG11-acid (1.0 eq.) in anhydrous DMF or DCM.
-
Activation: Add NHS (1.2 eq.) to the solution and stir until dissolved. Then, add EDC-HCl (1.2 eq.) to the mixture.
-
Stirring: Allow the reaction to stir at room temperature for 1-4 hours to form the NHS-activated ester. The reaction progress can be monitored by TLC or LC-MS.
-
Amine Addition: Once the activation is complete, add the amine-containing substrate (1.1 eq.) to the reaction mixture.
-
Coupling Reaction: Let the reaction stir at room temperature for an additional 4-24 hours.[3] Monitor the reaction for the consumption of the starting materials.
-
Work-up and Purification:
-
Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by preparative HPLC to obtain the desired amide product.
-
Protocol 2: Amide Bond Formation using HATU Coupling
This protocol outlines a rapid and efficient method for amide bond formation using HATU as the coupling reagent.[4][5]
Materials:
-
Benzyl-PEG11-acid
-
Amine-containing substrate
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Reaction vessel
-
Magnetic stirrer
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolution: In a dry reaction vessel under an inert atmosphere, dissolve Benzyl-PEG11-acid (1.0 eq.) and HATU (1.1 eq.) in anhydrous DMF or DCM.
-
Base Addition: Add DIPEA or TEA (2.0-3.0 eq.) to the solution and stir for 5-10 minutes at room temperature.
-
Amine Addition: Add the amine-containing substrate (1.1 eq.) to the reaction mixture.
-
Coupling Reaction: Stir the reaction at room temperature for 1-6 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the residue by flash column chromatography or preparative HPLC to yield the pure amide product.
-
Visualizations
Caption: Experimental workflow for amide bond formation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete activation of the carboxylic acid. | Ensure reagents are anhydrous. Increase the amount of coupling reagent and/or extend the activation time. |
| Low reactivity of the amine. | Increase the reaction temperature slightly (e.g., to 40 °C) or use a more powerful coupling reagent like HATU. | |
| Hydrolysis of the activated ester. | Minimize exposure to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Side Product Formation | Epimerization at a chiral center adjacent to the amine. | Perform the reaction at a lower temperature (0 °C) and use additives like HOBt with carbodiimide (B86325) coupling. |
| Reaction of coupling agent with the amine. | Avoid using a large excess of the coupling reagent. | |
| Difficulty in Purification | Byproducts from the coupling reagents (e.g., DCU for DCC). | Use water-soluble coupling reagents like EDC, where byproducts can be removed with aqueous washes. |
References
Application Notes and Protocols for the Purification of Benzyl-PEG11-Boc Conjugates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidance for the purification of Benzyl-PEG11-Boc conjugates, which are commonly used as linkers in the development of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. The amphiphilic nature of these molecules, possessing both hydrophobic (Benzyl, Boc) and hydrophilic (PEG) moieties, presents unique challenges for achieving high purity. This document outlines effective purification strategies using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Flash Chromatography, addressing common issues such as product recovery and the stability of the acid-labile tert-butyloxycarbonyl (Boc) protecting group.
Introduction to Purification Challenges
The purification of this compound conjugates is critical to ensure the quality and reliability of subsequent conjugation reactions and biological assays. Key challenges include:
-
Amphiphilicity : The dual hydrophobic and hydrophilic nature can lead to poor peak shape and recovery in chromatographic systems.
-
PEG Chain Heterogeneity : Although a discrete PEG linker (n=11) is used, impurities with different PEG chain lengths can be present from the synthesis of the starting materials, complicating separation.
-
Boc Group Instability : The Boc protecting group is sensitive to acidic conditions, which are often employed in reverse-phase chromatography. Care must be taken to avoid premature deprotection.
-
Co-elution of Impurities : Structurally similar impurities, such as starting materials or byproducts of the conjugation reaction, may co-elute with the desired product.
Recommended Purification Techniques
Two primary chromatographic techniques are recommended for the purification of this compound conjugates: preparative Reverse-Phase HPLC for high-purity requirements and Flash Chromatography for rapid, larger-scale purification.
Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the method of choice for achieving high purity (>98%) of this compound conjugates. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
Instrumentation:
-
Preparative HPLC system with a gradient pump and a UV detector.
-
C18 or C8 preparative column (e.g., 19 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid (FA) or Acetic Acid (AA) in water. Note: Trifluoroacetic acid (TFA) can be used for better peak shape but increases the risk of Boc deprotection. If TFA is used, immediate neutralization of collected fractions is recommended.
-
Mobile Phase B: 0.1% FA or AA in Acetonitrile (ACN).
-
Sample Solution: Crude this compound conjugate dissolved in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the initial mobile phase composition).
Procedure:
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Sample Injection: Inject the filtered sample solution onto the column.
-
Gradient Elution: Elute the compound using a linear gradient of Mobile Phase B. A typical gradient is from 5% to 95% B over 30-40 minutes.
-
Fraction Collection: Collect fractions based on the UV chromatogram (detection at ~254 nm for the benzyl (B1604629) group).
-
Post-Purification Processing:
-
Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity and identity of the desired product.
-
Pool the pure fractions.
-
If an acidic mobile phase was used, neutralize the pooled fractions with a dilute base (e.g., ammonium (B1175870) hydroxide) before solvent evaporation to prevent Boc deprotection.
-
Remove the organic solvent under reduced pressure (rotary evaporation).
-
Lyophilize the remaining aqueous solution to obtain the purified product as a solid.
-
| Parameter | Expected Value/Range | Notes |
| Purity | >98% | Dependent on the optimization of the gradient and column loading. |
| Recovery | 60-85% | Can be affected by the amphiphilic nature of the compound. |
| Loading Capacity | 10-50 mg per injection | For a 19 x 150 mm preparative column; varies with column dimensions. |
| Retention Time | Highly dependent on the specific gradient and column chemistry. |
Flash Chromatography
Flash chromatography on silica (B1680970) gel is a suitable method for rapid purification of larger quantities (hundreds of milligrams to grams) of this compound conjugates, typically achieving purities of 90-98%.
Instrumentation:
-
Flash chromatography system with a UV detector.
-
Pre-packed silica gel column.
Reagents:
-
Stationary Phase: Normal phase silica gel.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a polar solvent (e.g., Ethyl Acetate). A gradient of the polar solvent is typically used. For highly polar compounds, a dichloromethane/methanol or chloroform/methanol system may be necessary.
-
Sample Loading: The crude product can be dry-loaded onto silica gel or dissolved in a minimal amount of the initial mobile phase or a stronger solvent like dichloromethane.
Procedure:
-
Column Equilibration: Equilibrate the silica gel column with the initial mobile phase composition (e.g., 100% Hexanes or a low percentage of Ethyl Acetate).
-
Sample Loading: Load the sample onto the column.
-
Gradient Elution: Elute the compound with a gradient of the polar solvent. A typical gradient might be from 0% to 50% Ethyl Acetate in Hexanes over 20-30 column volumes.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Post-Purification Processing:
-
Analyze the collected fractions by TLC or analytical HPLC to identify the pure fractions.
-
Pool the pure fractions.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
| Parameter | Expected Value/Range | Notes |
| Purity | 90-98% | |
| Recovery | 70-95% | |
| Loading Capacity | 1-10% of silica gel weight | Dependent on the separation difficulty. |
Visualization of Purification Workflows
The following diagrams illustrate the decision-making process and experimental workflows for the purification of this compound conjugates.
Caption: Decision workflow for selecting the appropriate purification method.
Caption: A generalized experimental workflow for chromatographic purification.
Conclusion
The successful purification of this compound conjugates relies on the careful selection and optimization of chromatographic conditions. For high-purity applications, RP-HPLC is the preferred method, with special attention paid to the potential for Boc group cleavage. For larger-scale and less stringent purity requirements, flash chromatography offers a rapid and efficient alternative. The protocols and data presented in these application notes provide a solid foundation for researchers to develop robust purification strategies for these important bioconjugation linkers.
Troubleshooting & Optimization
Technical Support Center: Optimizing Coupling Efficiency of t-Boc-N-amido-PEG11-amine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the coupling efficiency of t-Boc-N-amido-PEG11-amine.
Frequently Asked Questions (FAQs)
Q1: What is the structure and primary application of t-Boc-N-amido-PEG11-amine?
A1: t-Boc-N-amido-PEG11-amine is a water-soluble PEG linker that contains an amino group at one end and a Boc-protected amino group at the other, connected by a hydrophilic 11-unit polyethylene (B3416737) glycol spacer.[1][2] Its primary application is in bioconjugation and drug delivery, where it serves as a flexible linker to connect molecules. The free amino group can react with various functional groups like carboxylic acids or activated NHS esters, while the Boc-protected amine allows for subsequent deprotection and further modification.
Q2: What is the purpose of the Boc protecting group?
A2: The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis.[3] It prevents the amine from reacting prematurely, allowing for selective modification of other parts of the molecule. The Boc group is stable under many reaction conditions but can be readily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the free amine for subsequent coupling reactions.[1][4]
Q3: What are the most common molecules to couple with the free amine of t-Boc-N-amido-PEG11-amine?
A3: The free primary amine of t-Boc-N-amido-PEG11-amine is nucleophilic and readily reacts with a variety of electrophilic functional groups. The most common coupling partners include:
-
Activated Esters (e.g., NHS esters): These are highly efficient for forming stable amide bonds under mild conditions.
-
Carboxylic Acids: In the presence of activating agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide), carboxylic acids can be coupled to the amine to form an amide bond.
-
Aldehydes and Ketones: Through reductive amination, the amine can be coupled to aldehydes or ketones to form a stable secondary amine.
Q4: After coupling a molecule to the free amine, how do I deprotect the Boc group?
A4: The Boc group is typically removed by treatment with a strong acid. A common and effective method is using a solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). A typical deprotection cocktail consists of 20-50% TFA in DCM. The reaction is usually carried out at room temperature for 1-2 hours.
Troubleshooting Guide
Low Coupling Efficiency
| Potential Cause | Troubleshooting Steps |
| Suboptimal Reaction pH | For NHS ester couplings, maintain a pH of 7.0-8.5 for the reaction with the primary amine. For EDC/NHS coupling to a carboxylic acid, the activation step is most efficient at pH 4.5-6.0, while the subsequent coupling to the amine is best at pH 7.0-8.5. |
| Reagent Degradation | EDC and NHS are moisture-sensitive. Ensure they are stored in a desiccator and use freshly prepared solutions. Allow reagent vials to warm to room temperature before opening to prevent condensation. |
| Steric Hindrance | The bulky nature of the molecules being coupled can slow down the reaction rate. To overcome this, you can increase the reaction time, slightly increase the temperature (monitor for side reactions), or increase the concentration of the less hindered reactant. |
| Incorrect Buffer Composition | Avoid buffers containing primary amines (e.g., Tris) or carboxylates (e.g., citrate) as they will compete in the coupling reaction. Suitable buffers for the amine coupling step include phosphate, borate, and HEPES. |
| Hydrolysis of Activated Ester | The NHS-activated ester is susceptible to hydrolysis, which reduces coupling efficiency, especially at higher pH. Perform the coupling step as soon as possible after the activation of the carboxylic acid. Working at a lower temperature can also help minimize hydrolysis. |
Side Reactions and Impurities
| Potential Cause | Troubleshooting Steps |
| Cross-linking and Aggregation | This is a common issue when working with bifunctional linkers. To minimize cross-linking, consider using a molar excess of one of the components to favor the formation of the desired 1:1 conjugate. |
| Incomplete Boc Deprotection | If deprotection is sluggish, you can increase the concentration of TFA (e.g., from 20% to 50% in DCM), extend the reaction time, or consider a stronger acid system like 4M HCl in 1,4-dioxane. |
| Side Products During Boc Deprotection | The released tert-butyl cation during acidic deprotection can cause side reactions. To prevent this, add scavengers like triisopropylsilane (B1312306) (TIS) to the deprotection cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. |
Experimental Protocols
Protocol 1: Coupling of a Carboxylic Acid to t-Boc-N-amido-PEG11-amine using EDC/NHS
This protocol provides a general procedure for activating a carboxylic acid with EDC and NHS and subsequently coupling it to the primary amine of t-Boc-N-amido-PEG11-amine.
Materials:
-
Carboxylic acid-containing molecule
-
t-Boc-N-amido-PEG11-amine
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, pH 4.7-6.0)
-
Coupling Buffer (e.g., 0.1 M Phosphate Buffer, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.5)
-
Anhydrous DMF or DMSO
Procedure:
-
Preparation of Reagents:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Dissolve t-Boc-N-amido-PEG11-amine in the Coupling Buffer.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
-
Activation of Carboxylic Acid:
-
To the solution of the carboxylic acid, add the EDC and NHS stock solutions. A starting point is a 2- to 5-fold molar excess of EDC and NHS over the carboxylic acid.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the solution of t-Boc-N-amido-PEG11-amine.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted NHS-activated carboxylic acid.
-
Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Purify the resulting conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or reverse-phase HPLC.
-
Protocol 2: Boc Deprotection of the PEGylated Conjugate
This protocol describes the removal of the Boc protecting group to expose the terminal amine.
Materials:
-
Boc-protected PEGylated conjugate
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (optional, as a scavenger)
-
Toluene (B28343) (for co-evaporation)
Procedure:
-
Reaction Setup:
-
Dissolve the Boc-protected PEGylated conjugate in DCM to a concentration of 0.1-0.2 M.
-
Cool the solution to 0°C in an ice bath.
-
-
Deprotection:
-
Add TFA to the desired final concentration (e.g., 20-50% v/v).
-
If your molecule contains sensitive groups, add a scavenger such as TIS (2.5-5% v/v).
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.
-
-
Monitoring the Reaction:
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).
-
-
Work-up:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
To remove residual TFA, co-evaporate with toluene (repeat 3 times).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step or can be further purified.
-
Visualizations
Caption: Experimental workflow for coupling and deprotection.
Caption: Troubleshooting decision tree for coupling issues.
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection in PROTAC Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial Boc deprotection step in Proteolysis Targeting Chimera (PROTAC) synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of incomplete Boc deprotection in PROTAC synthesis?
Incomplete Boc deprotection can arise from several factors, often related to the reaction conditions or the substrate itself. The most frequent causes include:
-
Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to efficiently cleave the Boc group. This could be due to a low concentration of the acid (e.g., Trifluoroacetic acid - TFA), degradation of the acid, or the inherent stability of the protected amine on the specific PROTAC intermediate.[1]
-
Steric Hindrance: The bulky nature of PROTAC molecules can create significant steric hindrance around the Boc-protected amine, making it less accessible to the acid. This is particularly relevant when the Boc group is near a large linker or a complex warhead or E3 ligase ligand.[1][2]
-
Reaction Time and Temperature: The reaction may not have been allowed to proceed for a sufficient duration, or the temperature might be too low for the specific substrate to undergo complete deprotection.[1]
-
Poor Substrate Solubility: If the Boc-protected PROTAC intermediate is not fully dissolved in the reaction solvent, the deprotection will be inefficient, leading to a heterogeneous mixture and an incomplete reaction.[3]
-
Electronic Effects: The presence of electron-withdrawing groups on the substrate can destabilize the carbocation intermediate formed during deprotection, thereby slowing down the reaction rate.
Q2: How can I effectively monitor the progress of my Boc deprotection reaction?
Regular monitoring is crucial to determine the optimal reaction time and ensure complete deprotection. Several analytical techniques can be employed:
-
Thin-Layer Chromatography (TLC): This is a rapid and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value. Staining the TLC plate with ninhydrin (B49086) is highly recommended as it specifically visualizes primary and secondary amines, often as a purple or yellow spot, confirming the formation of the free amine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for monitoring the reaction. It allows for the separation of the starting material, product, and any byproducts, while the mass spectrometer confirms their identities by their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): Analytical HPLC can be used to quantify the disappearance of the starting material and the appearance of the product over time. By taking aliquots at different time points, you can accurately determine when the reaction has reached completion.
Q3: What are the common side reactions during Boc deprotection, and how can they be minimized?
The most prevalent side reaction during acidic Boc deprotection is the alkylation of nucleophilic residues by the tert-butyl cation (t-Bu⁺) generated during the cleavage of the Boc group.
-
Tert-butylation: Electron-rich functional groups, such as the indole (B1671886) ring of tryptophan, the thioether of methionine, and the phenolic ring of tyrosine, are particularly susceptible to tert-butylation.
-
Prevention with Scavengers: To prevent this unwanted side reaction, "scavengers" should be added to the reaction mixture. Scavengers are reagents that trap the reactive tert-butyl cation. Common scavengers and their typical concentrations are listed in the table below.
| Scavenger | Typical Concentration (v/v) | Target Residues/Functional Groups |
| Triisopropylsilane (TIS) | 2.5% - 5% | Tryptophan, Methionine, general carbocation scavenger |
| Triethylsilane (TES) | 2.5% - 5% | Tryptophan, Methionine, general carbocation scavenger |
| Water | 2.5% - 5% | General carbocation scavenger |
| Thioanisole | 1% - 5% | Methionine |
| 1,2-Ethanedithiol (EDT) | 1% - 2.5% | Tryptophan |
Q4: Are there milder alternatives to TFA for deprotecting acid-sensitive PROTACs?
Yes, for PROTACs containing other acid-labile functional groups, milder acidic conditions can be employed. These alternatives can help to avoid the cleavage of other protecting groups or degradation of the molecule.
| Reagent | Typical Conditions |
| 4M HCl in 1,4-dioxane (B91453) | Room temperature, 30 minutes to 4 hours |
| Aqueous Phosphoric Acid | Room temperature to gentle heating |
| Oxalyl chloride in Methanol | Room temperature, 1-4 hours |
| p-Toluenesulfonic acid (pTSA) | Can be used in a deep eutectic solvent (DES) for an eco-friendly approach |
Troubleshooting Guide: Incomplete Boc Deprotection
This guide provides a systematic approach to diagnosing and resolving incomplete Boc deprotection.
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of starting material remains after the expected reaction time (confirmed by TLC/LC-MS). | Insufficient Acid Strength or Concentration | Increase the concentration of TFA (e.g., from 25% to 50% in DCM) or use neat TFA. Ensure the TFA is fresh and anhydrous. |
| Insufficient Reaction Time | Extend the reaction time and continue to monitor by TLC or LC-MS until the starting material is consumed. | |
| Low Reaction Temperature | Gently warm the reaction mixture (e.g., to 30-40 °C), but be cautious of potential side reactions with sensitive substrates. | |
| Steric Hindrance | Switch to a stronger acid system (e.g., neat TFA) or a different deprotection method (e.g., HCl in dioxane). Longer reaction times may also be necessary. | |
| Poor Substrate Solubility | Choose a solvent system in which your starting material is fully soluble. Co-solvents may be necessary. | |
| Multiple new spots on TLC, or unexpected masses in LC-MS. | Side Reactions (e.g., tert-butylation) | Add appropriate scavengers to the deprotection cocktail (see FAQ Q3). |
| Degradation of other acid-sensitive groups | Switch to a milder deprotection reagent (see FAQ Q4). | |
| Low yield of the desired amine after work-up. | Incomplete Reaction | Refer to the solutions for "Significant amount of starting material remains." |
| Product Loss During Work-up | For water-soluble amine products, avoid aqueous workups if possible. Consider precipitation of the TFA or HCl salt with a non-polar solvent like diethyl ether. Alternatively, ion-exchange resins can be used to isolate the free base. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA
This protocol is a common starting point for the deprotection of Boc-protected amines.
Materials:
-
Boc-protected PROTAC intermediate
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Scavenger(s) (e.g., TIS, water)
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in anhydrous DCM (e.g., at a concentration of 0.1 M).
-
Prepare the deprotection cocktail. A common cocktail is 95% TFA, 2.5% water, and 2.5% TIS (v/v/v). Alternatively, a solution of 25-50% TFA in DCM can be used.
-
Add the deprotection cocktail to the solution of the substrate (typically 10 equivalents of the cocktail relative to the substrate).
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with toluene (B28343) can help remove residual TFA.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its TFA salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Protocol 2: Boc Deprotection with HCl in Dioxane
This protocol is considered milder than TFA-based methods and is suitable for many substrates.
Materials:
-
Boc-protected PROTAC intermediate
-
1,4-Dioxane
-
4M HCl in 1,4-dioxane solution
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in a minimal amount of 1,4-dioxane.
-
Add the 4M HCl in dioxane solution (typically 4-10 equivalents of HCl) to the substrate solution.
-
Stir the reaction at room temperature for 30 minutes to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS. For many substrates, the reaction is complete within 30 minutes.
-
Upon completion, remove the solvent under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected amine as its hydrochloride salt.
-
Collect the solid by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum.
Visualizations
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for incomplete Boc deprotection.
References
Benzyl-PEG11-Boc degradation and side products
Welcome to the technical support center for Benzyl-PEG11-Boc. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and answer frequently asked questions regarding the degradation and side products of this compound during experimental use.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Possible Cause | Recommended Solution |
| Incomplete Boc Deprotection | Insufficient acid concentration or reaction time. | Increase the concentration of trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in the deprotection solution. Extend the reaction time and monitor progress using TLC or LC-MS.[1][2] |
| Steric hindrance around the Boc-protected amine. | Consider using a stronger acid or a different deprotection method, such as thermal deprotection, though this may affect other parts of the molecule.[2] | |
| Unintended Cleavage of the Benzyl (B1604629) Ether | Exposure to harsh acidic conditions during Boc deprotection. | Use milder acidic conditions for Boc deprotection if possible. Alternatively, consider a different protecting group strategy if the benzyl group proves too labile for the required reaction conditions.[1] |
| Catalytic hydrogenolysis conditions used for other reaction steps. | The benzyl group is readily cleaved by Pd-catalyzed hydrogenolysis.[1] If this is not the intended reaction, avoid using these conditions. | |
| PEG Chain Degradation | Presence of strong oxidizing agents. | Polyethylene (B3416737) glycol (PEG) chains can be susceptible to oxidative degradation. Avoid the use of strong oxidizing agents in the presence of this compound. |
| Extreme pH conditions. | While generally stable, prolonged exposure to very high or very low pH may lead to PEG chain cleavage. Maintain a pH range that is compatible with all components of the molecule. | |
| Formation of Multiple Side Products | A combination of partial deprotection and degradation. | Optimize reaction conditions (temperature, time, reagent concentration) to favor the desired reaction and minimize side reactions. Purify the product thoroughly using chromatography (e.g., HPLC, size-exclusion chromatography) to isolate the desired compound. |
| Reaction with scavengers used during deprotection. | The tert-butyl cation formed during Boc deprotection can react with nucleophilic scavengers. Select scavengers that are less likely to react with your final product. |
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation products of this compound under acidic conditions?
Under standard acidic conditions used for Boc deprotection (e.g., TFA in dichloromethane), the primary expected reaction is the removal of the tert-butoxycarbonyl (Boc) group, yielding the corresponding primary amine. However, prolonged exposure or harsh acidic conditions could potentially lead to the cleavage of the benzyl ether, resulting in a hydroxyl-terminated PEG chain and toluene.
Q2: Can the PEG chain of this compound degrade? Under what conditions?
The polyethylene glycol (PEG) chain is generally stable under most bioconjugation and deprotection conditions. However, it can be susceptible to oxidative degradation in the presence of strong oxidizing agents. Additionally, while not a primary concern under typical experimental conditions, prolonged exposure to extreme pH and high temperatures could lead to chain cleavage.
Q3: What are common side products observed during the deprotection of the Boc group?
The deprotection of the Boc group proceeds via the formation of a tert-butyl cation. This cation can be scavenged by various nucleophiles present in the reaction mixture. If not properly scavenged, it can lead to the alkylation of other functional groups within the molecule or on other molecules, resulting in undesired side products. Common scavengers include triisopropylsilane (B1312306) (TIS) and water.
Q4: How can I monitor the degradation of this compound in my experiment?
The degradation of this compound can be monitored using standard analytical techniques. High-performance liquid chromatography (HPLC) is well-suited for separating the parent compound from its degradation products. Mass spectrometry (MS) can be used to identify the molecular weights of the parent compound and any resulting side products, helping to elucidate the degradation pathway.
Q5: Is the benzyl group stable during routine handling and storage?
The benzyl group is generally stable under typical laboratory handling and storage conditions. It is robust to a wide range of reaction conditions but is sensitive to catalytic hydrogenolysis. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place to prevent any potential degradation.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data on the degradation of this compound under different deprotection conditions. This data is for illustrative purposes to demonstrate how such data could be presented and is not based on actual experimental results.
| Condition | Time (hours) | This compound Remaining (%) | Primary Amine Product (%) | Benzyl Ether Cleavage Product (%) | Other Side Products (%) |
| 20% TFA in DCM, 25°C | 1 | 15 | 80 | 3 | 2 |
| 50% TFA in DCM, 25°C | 1 | 2 | 90 | 6 | 2 |
| 4M HCl in Dioxane, 25°C | 2 | 10 | 85 | 4 | 1 |
| Reflux in Toluene, 110°C | 6 | 85 | <1 | 5 | 9 |
Experimental Protocols
Protocol 1: Boc Deprotection of this compound
-
Dissolve this compound in a suitable solvent such as dichloromethane (B109758) (DCM).
-
Add the deprotection reagent (e.g., a solution of 20-50% trifluoroacetic acid in DCM).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, remove the excess acid and solvent under reduced pressure.
-
Purify the resulting amine product using an appropriate chromatographic technique (e.g., flash chromatography or preparative HPLC).
Protocol 2: Analysis of this compound Degradation by HPLC
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water).
-
Incubate aliquots of the stock solution under different conditions (e.g., varying pH, temperature, presence of oxidizing agents).
-
At specified time points, inject a sample onto a reverse-phase HPLC column (e.g., C18).
-
Use a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 254 nm for the benzyl group).
-
Quantify the peak areas of the parent compound and any degradation products to determine the rate and extent of degradation.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for analyzing this compound stability.
References
Technical Support Center: Benzyl Protecting Group Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the premature cleavage of the benzyl (B1604629) (Bn) group in organic synthesis. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experiments involving benzyl-protected compounds.
Troubleshooting Guide: Preventing Unwanted Debenzylation
This guide is designed to help you diagnose and solve issues related to the premature loss of the benzyl protecting group during your synthetic route.
Question: My benzyl group was cleaved during a reaction involving acidic conditions. How can I prevent this?
Answer:
Benzyl ethers are generally stable to moderately acidic conditions, but can be cleaved by strong acids, particularly at elevated temperatures.
-
Problem Identification:
-
Strong Brønsted Acids: Reagents like trifluoroacetic acid (TFA) at room temperature (for extended periods) or stronger acids like HBr and HI will readily cleave benzyl ethers.
-
Lewis Acids: Strong Lewis acids such as boron trichloride (B1173362) (BCl₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) can also induce cleavage.[1][2]
-
Elevated Temperatures: Even milder acids can cause debenzylation if the reaction is heated.
-
-
Solutions & Preventative Measures:
-
Choice of Acid: If acidic conditions are necessary, use a milder Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid in moderation) or a weaker Lewis acid.
-
Temperature Control: Maintain the reaction at a low temperature (e.g., 0 °C or below) to minimize the rate of cleavage.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to acidic conditions.
-
Alternative Protecting Groups: If harsh acidic conditions are unavoidable, consider using a more acid-stable protecting group.
-
Question: I am observing debenzylation during a reaction that does not involve acidic or reductive conditions. What could be the cause?
Answer:
Unintended debenzylation can occur under certain oxidative conditions or in the presence of specific reagents that can facilitate hydrogenolysis.
-
Problem Identification:
-
Oxidative Cleavage: Some oxidizing agents can cleave benzyl ethers. For instance, ozonolysis can lead to the formation of a benzoate (B1203000) ester, which can be subsequently hydrolyzed.[3][4][5] Potassium permanganate (B83412) has also been shown to oxidize benzyl ethers.
-
Catalytic Transfer Hydrogenation Conditions: If your reaction mixture contains a palladium source and a potential hydrogen donor (e.g., an alcohol, formic acid, or ammonium (B1175870) formate), you may be inadvertently setting up conditions for catalytic transfer hydrogenation, a common method for benzyl group removal.
-
-
Solutions & Preventative Measures:
-
Choice of Oxidant: When performing an oxidation on a benzyl-protected molecule, select reagents that are known to be compatible. For example, Swern oxidations are generally safe for benzyl ethers when carried out at low temperatures.
-
Avoid Palladium and Hydrogen Donors: If your molecule contains a benzyl group, be cautious about using palladium catalysts in the presence of potential hydrogen sources in subsequent steps. If a palladium catalyst is necessary for another transformation, ensure the absence of hydrogen donors or consider an alternative catalyst.
-
Question: My benzyl group is being cleaved during a hydrogenation reaction intended to reduce another functional group (e.g., a nitro group or an alkene). How can I achieve selectivity?
Answer:
Catalytic hydrogenation is the most common method for benzyl group removal, so achieving selectivity can be challenging but is often possible.
-
Problem Identification:
-
Catalyst Activity: Palladium on carbon (Pd/C) is a highly active catalyst for both benzyl ether hydrogenolysis and the reduction of other functional groups.
-
-
Solutions & Preventative Measures:
-
Catalyst Choice: Use a less active catalyst. For example, Pearlman's catalyst (Pd(OH)₂/C) can sometimes offer different selectivity. In some cases, catalysts based on other metals (e.g., Raney Nickel) might be an option, but their effectiveness is substrate-dependent.
-
Catalyst Poisoning/Inhibition: The addition of a catalyst inhibitor can selectively suppress benzyl ether cleavage. Small amounts of nitrogen-containing compounds like pyridine (B92270) or ammonia, or sulfur-containing compounds, can poison the catalyst surface just enough to prevent hydrogenolysis of the benzyl group while still allowing the reduction of other, more labile functional groups.
-
Reaction Conditions: Modifying the reaction conditions can also improve selectivity.
-
Lower Pressure: Use a lower hydrogen pressure (e.g., atmospheric pressure via a balloon).
-
Lower Temperature: Perform the reaction at room temperature or below.
-
-
Transfer Hydrogenation: Employing catalytic transfer hydrogenation with a specific hydrogen donor and catalyst system can sometimes provide better selectivity than using H₂ gas.
-
Data on Benzyl Group Stability
The following table summarizes the stability of the benzyl ether protecting group to a variety of common reagents and reaction conditions. This information can be used to plan synthetic steps to avoid premature cleavage.
| Reagent/Condition Category | Specific Reagents/Conditions | Stability of Benzyl Ether | Citation(s) |
| Strong Acids | HBr, HI, BBr₃, BCl₃ | Labile | |
| Moderate Acids | Trifluoroacetic acid (TFA), Acetic Acid (AcOH) | Generally Stable (cleavage can occur with prolonged exposure or heat) | |
| Lewis Acids | SnCl₄, TiCl₄, AlCl₃ | Labile (cleavage is often rapid) | |
| Strong Bases | NaOH, KOH, NaOMe, LiHMDS, n-BuLi | Stable | |
| Catalytic Hydrogenation | H₂, Pd/C | Labile (standard deprotection method) | |
| Dissolving Metal Reduction | Na/NH₃ (Birch Reduction) | Labile | |
| Common Oxidizing Agents | PCC, Swern Oxidation, Dess-Martin Periodinane | Generally Stable | |
| Strong Oxidizing Agents | KMnO₄, O₃ | Labile (can be cleaved to benzoic acid/esters) | |
| Hydride Reducing Agents | LiAlH₄, NaBH₄, DIBAL-H | Stable | |
| Organometallic Reagents | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | |
| Fluoride (B91410) Reagents | Tetrabutylammonium (B224687) fluoride (TBAF) | Stable |
Experimental Protocols to Avoid Benzyl Ether Cleavage
Protocol 1: Swern Oxidation of a Primary Alcohol in the Presence of a Benzyl Ether
This protocol describes the oxidation of a primary alcohol to an aldehyde without affecting a benzyl ether protecting group elsewhere in the molecule.
-
Apparatus Setup: Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous dichloromethane (B109758) (CH₂Cl₂) to a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and two dropping funnels. Cool the flask to between -78 °C and -60 °C using a dry ice/acetone bath.
-
Activator Addition: To the cooled CH₂Cl₂, add oxalyl chloride (1.2 equivalents) dropwise, ensuring the temperature remains below -60 °C.
-
DMSO Addition: In one of the dropping funnels, prepare a solution of dimethyl sulfoxide (B87167) (DMSO, 2.5 equivalents) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture, again maintaining the low temperature.
-
Substrate Addition: In the second dropping funnel, prepare a solution of the benzyl-protected alcohol (1.0 equivalent) in anhydrous CH₂Cl₂. Add this solution dropwise to the reaction mixture. Stir the resulting mixture for 30-60 minutes at -60 °C.
-
Base Quench: Add triethylamine (B128534) (TEA, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature.
-
Workup: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude aldehyde can then be purified by silica (B1680970) gel chromatography.
Protocol 2: Grignard Reaction with a Benzyl-Protected Substrate
This protocol outlines a general procedure for performing a Grignard reaction on a substrate containing a benzyl ether, for example, the addition of a Grignard reagent to a ketone.
-
Glassware and Reagent Preparation: Ensure all glassware is rigorously dried in an oven and cooled under an inert atmosphere. The solvent (typically anhydrous diethyl ether or tetrahydrofuran) must be anhydrous.
-
Grignard Reagent Formation: Prepare the Grignard reagent in a separate flask by adding the appropriate alkyl or aryl halide to magnesium turnings in the anhydrous solvent under an inert atmosphere.
-
Reaction with Substrate: In a separate flame-dried flask under an inert atmosphere, dissolve the benzyl-protected substrate (1.0 equivalent) in the anhydrous solvent. Cool the solution to 0 °C in an ice bath.
-
Addition of Grignard Reagent: Add the prepared Grignard reagent dropwise to the solution of the substrate.
-
Reaction Monitoring and Completion: After the addition is complete, the reaction can be stirred at 0 °C or allowed to warm to room temperature. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Quenching and Workup: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Separate the layers and extract the aqueous layer with the organic solvent. Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo. The desired product can then be purified by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How does the substitution pattern on the aromatic ring of the benzyl group affect its stability?
A1: Electron-donating groups on the aromatic ring, such as a p-methoxy group (forming a p-methoxybenzyl or PMB ether), make the benzyl group more labile to acidic and oxidative conditions. This is because these groups stabilize the benzylic carbocation intermediate that can form during cleavage. Conversely, electron-withdrawing groups can increase the stability of the benzyl group towards acid-catalyzed cleavage.
Q2: Can I use a benzyl group to protect a carboxylic acid?
A2: Yes, benzyl esters are commonly used to protect carboxylic acids. They are stable to many reaction conditions but can be cleaved by hydrogenolysis, which is a key feature of the widely used Boc/Bzl strategy in peptide synthesis.
Q3: Are there any "greener" alternatives to traditional benzyl group deprotection methods like hydrogenolysis?
A3: Research is ongoing into milder and more environmentally friendly deprotection methods. For example, visible-light-mediated oxidative debenzylation using a photocatalyst has been developed as a milder alternative to harsh reductive or oxidative conditions.
Q4: I have a molecule with both a benzyl ether and a silyl (B83357) ether (e.g., TBDMS). How can I selectively deprotect the silyl ether?
A4: This is a common orthogonal protection strategy. Silyl ethers are labile to fluoride ions, while benzyl ethers are stable. You can use a fluoride source like tetrabutylammonium fluoride (TBAF) to selectively cleave the silyl ether without affecting the benzyl group.
Q5: What is the difference in stability between a benzyl ether and a benzyl carbamate (B1207046) (Cbz or Z group)?
A5: Both are removed by hydrogenolysis. However, the Cbz group, used for protecting amines, is often more readily cleaved under these conditions than a benzyl ether. This can sometimes allow for selective deprotection. Additionally, the Cbz group is an amide-like protecting group and has different stability towards other reagents compared to the ether linkage of a benzyl-protected alcohol.
Visualizations
Caption: Troubleshooting workflow for premature benzyl group cleavage.
Caption: Experimental workflow for Swern oxidation with a benzyl-protected substrate.
References
- 1. dalspaceb.library.dal.ca [dalspaceb.library.dal.ca]
- 2. researchgate.net [researchgate.net]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 5. Oxidation of Benzyl Ether to Benzoate by Ozone (1983) | Masahiro Hirama | 21 Citations [scispace.com]
Technical Support Center: Managing Solubility of Benzyl-PEG11-Boc Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage solubility challenges encountered with Benzyl-PEG11-Boc conjugates during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is solubility a concern?
A1: this compound is a heterobifunctional linker commonly used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1] It comprises three key components that influence its solubility:
-
Benzyl (B1604629) Group: A nonpolar, hydrophobic group that can decrease aqueous solubility.
-
PEG11 (Polyethylene Glycol) Chain: A hydrophilic chain of eleven ethylene (B1197577) glycol units that generally enhances water solubility.[2]
-
Boc (tert-Butyloxycarbonyl) Group: A bulky and hydrophobic protecting group that significantly reduces aqueous solubility.
The combination of these opposing functionalities can lead to complex solubility behavior in both aqueous and organic solvents, often posing challenges during experimental workflows.
Q2: What factors can influence the solubility of my this compound conjugate?
A2: Several factors can impact the solubility of your conjugate:
-
The nature of the conjugated molecule: The hydrophobicity or hydrophilicity of the molecule attached to the this compound linker will significantly affect the overall solubility of the final conjugate.
-
Solvent choice: "Like dissolves like" is a key principle. The polarity of your solvent system should be matched to the overall polarity of your conjugate.[3]
-
Temperature: For many compounds, solubility increases with temperature. However, this should be approached with caution to avoid degradation of the conjugate.
-
pH of the solution: If your conjugate contains ionizable groups, adjusting the pH can significantly alter its solubility by forming more soluble salt species.[4]
-
Concentration: Exceeding the solubility limit of the conjugate in a given solvent will lead to precipitation.
Q3: In which solvents is this compound expected to be soluble?
A3: While specific quantitative data for this compound is limited, we can infer its solubility based on its structural components and data from analogous molecules. The PEG chain contributes to solubility in a wide range of solvents, while the benzyl and Boc groups favor less polar organic solvents.[5]
Troubleshooting Guide
Problem: My this compound conjugate has precipitated out of solution.
This is a common issue that can occur during reaction workups, purification, or preparation of assay solutions. The following troubleshooting workflow can help identify and resolve the problem.
Troubleshooting workflow for conjugate precipitation.
Data Presentation: Inferred Solubility of this compound Analogs
The following table summarizes the inferred solubility of this compound based on the known solubility of structurally similar PEGylated molecules with Boc protection. It is crucial to note that these are estimations, and experimental verification is highly recommended.
| Solvent Classification | Solvent | Inferred Solubility of this compound | Rationale & Considerations |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The polarity and hydrogen bond accepting ability of DMSO effectively solvate the PEG chain and the Boc group. |
| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a good solvent for many organic compounds, including those with amide and ester functionalities. | |
| Acetonitrile (B52724) (ACN) | Moderate to High | While slightly less polar than DMSO and DMF, acetonitrile should still be a suitable solvent. | |
| Chlorinated | Dichloromethane (DCM) | High | The benzyl and Boc groups contribute to good solubility in chlorinated solvents. |
| Chloroform (B151607) (CHCl₃) | High | Similar to DCM, chloroform is expected to be a good solvent. | |
| Polar Protic | Methanol (MeOH) | Moderate | The PEG chain will interact favorably, but the hydrophobic benzyl and Boc groups may limit high solubility. |
| Ethanol (EtOH) | Moderate | Similar to methanol, but potentially slightly lower solubility due to its decreased polarity. | |
| Aqueous | Water | Low | The hydrophobic nature of the benzyl and Boc groups will likely lead to poor water solubility, despite the hydrophilic PEG chain. |
| Phosphate-Buffered Saline (PBS) | Low | Similar to water, with the potential for salt effects to further decrease solubility. | |
| Nonpolar | Toluene | Low to Moderate | The benzyl group will have favorable interactions, but the polar PEG chain will limit solubility. |
| Hexanes | Low | The high polarity of the PEG chain makes it unlikely to be soluble in nonpolar aliphatic solvents. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method for determining the kinetic solubility of a this compound conjugate in an aqueous buffer, a common requirement for biological assays.
Materials:
-
This compound conjugate
-
Dimethyl Sulfoxide (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well microplate (clear bottom for UV-Vis or nephelometry)
-
Plate shaker
-
Plate reader (UV-Vis spectrophotometer or nephelometer)
Procedure:
-
Prepare a high-concentration stock solution: Dissolve the this compound conjugate in 100% DMSO to a final concentration of 10 mM. Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.
-
Create serial dilutions: In a separate 96-well plate, perform serial dilutions of the stock solution with DMSO to generate a range of concentrations (e.g., 10 mM down to 1 µM).
-
Transfer to aqueous buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution into the wells of a microplate containing the aqueous assay buffer (e.g., 98 µL). This will result in a final DMSO concentration of 2%.
-
Incubation: Seal the plate and incubate on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 1-2 hours).
-
Measurement:
-
Nephelometry: Measure the light scattering in each well. An increase in scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy: After incubation, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at the λmax of the conjugate.
-
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.
Mandatory Visualizations
PROTAC Drug Development Workflow
The following diagram illustrates a typical workflow for the development of PROTACs, a primary application for this compound linkers.
PROTAC drug development workflow.
Logical Relationship of Solubility Factors
This diagram illustrates the interplay of molecular features of a this compound conjugate and their impact on its overall solubility.
Factors influencing conjugate solubility.
References
Technical Support Center: Characterization of Impurities in Benzyl-PEG11-Boc Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzyl-PEG11-Boc. The information provided will help in identifying and characterizing potential impurities that may arise during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities I might encounter in my this compound sample?
A1: Impurities in this compound can originate from the starting materials, side reactions during synthesis, or degradation during storage. The most common impurities include:
-
PEG-related impurities: These include PEG diol (HO-PEG11-OH), which can cause cross-linking in subsequent reactions, and PEGs with a broader molecular weight distribution than desired (polydispersity).[1][2] The presence of water during PEG synthesis can lead to the formation of these diol impurities.[1][2]
-
Impurities from the benzylation step: Residual benzyl (B1604629) alcohol is a common low molecular weight impurity.[1] Side reactions during the Williamson ether synthesis, a common method for benzylation, can also lead to byproducts.
-
Impurities from the Boc-protection step: Incomplete reaction can leave starting material with a free amine. Over-reaction is also possible, though less common. Byproducts from the Boc-anhydride reagent can also be present.
-
Degradation products: Polyethylene glycols can undergo auto-oxidation, leading to the formation of impurities such as peroxides, formaldehydes, and formic acid. Cleavage of the Boc group under acidic conditions generates a tert-butyl cation, which can potentially alkylate the PEG chain or other nucleophiles present.
Q2: My HPLC analysis shows multiple peaks besides my main product. How can I identify these unknown impurities?
A2: A combination of analytical techniques is typically required for definitive impurity identification. A general workflow would be:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for separating the impurities from the main product. Different column chemistries (e.g., reversed-phase C18, size-exclusion) and gradient conditions should be explored to achieve optimal separation.
-
Mass Spectrometry (MS): Coupling HPLC to a mass spectrometer (LC-MS) is a powerful tool for obtaining the molecular weights of the separated impurities. This information is crucial for proposing potential structures.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities if they can be isolated in sufficient quantity and purity. It is particularly useful for identifying structural isomers.
Q3: I suspect the presence of PEG diol in my sample. How can I confirm this and what are the implications?
A3: The presence of PEG diol can be investigated using reversed-phase HPLC, where it will typically have a different retention time than the monofunctional this compound. MALDI-TOF MS can also be used to identify the diol impurity by its mass. The primary implication of diol impurity is the potential for cross-linking during subsequent conjugation reactions where a bifunctional molecule is not desired, leading to product heterogeneity.
Q4: Can the Boc protecting group be unstable during the synthesis or storage?
A4: The Boc group is generally stable under basic and nucleophilic conditions but is sensitive to acid. Accidental exposure to acidic conditions during workup or storage can lead to premature deprotection, resulting in the formation of Benzyl-PEG11-NH2. The tert-butyl cation generated during deprotection can also lead to side reactions.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of this compound | Incomplete reaction during benzylation or Boc protection. | Optimize reaction conditions (time, temperature, stoichiometry of reagents). Ensure anhydrous conditions for the Williamson ether synthesis. |
| Side reactions consuming starting materials. | Analyze crude reaction mixture by LC-MS to identify major byproducts and adjust reaction conditions to minimize their formation. | |
| Presence of a peak with a mass corresponding to PEG diol | Water contamination during the synthesis of the PEG starting material. | Use a high-purity, anhydrous PEG starting material. If synthesizing the PEG in-house, ensure stringent anhydrous conditions. |
| Multiple peaks observed in HPLC with similar UV spectra | Polydispersity of the PEG starting material. | Use a monodisperse PEG starting material if possible. Size-exclusion chromatography (SEC) can be used to analyze the molecular weight distribution. |
| Incomplete reaction or side reactions. | Optimize reaction and purification conditions. | |
| Product degradation over time (new peaks in HPLC) | Oxidation of the PEG chain. | Store the product under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light. |
| Hydrolysis of the Boc group. | Ensure storage conditions are neutral or slightly basic and free from acid contaminants. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To separate and quantify this compound from potential impurities.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it over 20-30 minutes to elute compounds of increasing hydrophobicity. For example, 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 254 nm.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Objective: To determine the molecular weights of the impurities.
-
Instrumentation: An HPLC system coupled to an Electrospray Ionization Mass Spectrometer (ESI-MS).
-
HPLC Conditions: Use the same HPLC method as described above. The mobile phase should be compatible with MS (e.g., using formic acid instead of TFA if necessary).
-
MS Parameters:
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100 - 2000.
-
Capillary Voltage: 3-4 kV.
-
Cone Voltage: 20-40 V (can be optimized).
-
-
Data Analysis: Correlate the retention times of the peaks from the UV chromatogram with the mass spectra to assign molecular weights to each impurity.
¹H NMR Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of the main product and characterize isolated impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Data Analysis: Integrate the proton signals and compare the chemical shifts and coupling constants to the expected structure of this compound. Key signals to look for include the aromatic protons of the benzyl group, the methylene (B1212753) protons of the benzyl group, the characteristic repeating ethylene (B1197577) glycol protons, and the protons of the Boc group.
Visualizations
Caption: Experimental workflow for impurity characterization.
Caption: Potential sources of impurities in the synthesis.
References
Technical Support Center: The Impact of Linker Length on PROTAC Ternary Complex Formation
For researchers, scientists, and drug development professionals, designing effective Proteolysis Targeting Chimeras (PROTACs) requires careful optimization of each component: the warhead, the E3 ligase ligand, and the critical linker that connects them. The length and composition of this linker are crucial for the formation of a stable and productive ternary complex, which is the foundation of PROTAC-mediated protein degradation.[1] This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to address challenges related to linker length in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal linker length for a PROTAC?
There is no single optimal linker length; it is highly dependent on the specific protein of interest (POI) and the recruited E3 ligase, and must be determined empirically.[2] A linker that is too short may cause steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase.[1][3] Conversely, a linker that is too long can lead to an unstable and overly flexible ternary complex, resulting in inefficient ubiquitination.[1] Studies have shown that for some targets, shorter linkers are more effective, while for others, longer linkers are necessary for potent degradation. For example, in the degradation of Estrogen Receptor (ER) α, a 16-atom chain length was found to be optimal.
Q2: What are the most common types of linkers used in PROTACs?
The most frequently used linker motifs are polyethylene (B3416737) glycol (PEG) and alkyl chains. This is largely due to their synthetic tractability, which allows for systematic variation in length. However, more rigid linkers that incorporate elements like piperazine, piperidine (B6355638) rings, or alkynes are being used more often to improve physicochemical properties and restrict conformation.
Q3: How does linker composition, not just length, impact PROTAC performance?
Linker composition is a key factor that influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability. For instance, incorporating hydrophilic elements like PEG can enhance solubility. The chemical nature of the linker can also affect the stability of the ternary complex and, consequently, the efficiency of degradation.
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (either with the target protein or the E3 ligase) rather than the productive ternary complex required for degradation. This can limit the therapeutic window of a PROTAC.
Troubleshooting Guides
Problem 1: My PROTAC shows weak or no target degradation.
This is a common issue that can stem from several factors related to the PROTAC's design and the experimental conditions.
-
Possible Cause 1: Inefficient Ternary Complex Formation.
-
Troubleshooting Step: The formation of a stable and productive ternary complex is essential for ubiquitination and subsequent degradation. The linker's length, composition, and attachment points are critical for the geometry of this complex. Synthesize a series of PROTACs with varying linker lengths to identify the optimal length for your specific target and E3 ligase pair. Even small changes in linker length can have a significant impact on degradation efficacy.
-
-
Possible Cause 2: Poor Cell Permeability.
-
Troubleshooting Step: PROTACs are often large molecules that may not cross the cell membrane efficiently. You can assess cell permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). Modifying the linker to improve physicochemical properties, such as by incorporating more hydrophilic elements, can enhance cellular uptake.
-
-
Possible Cause 3: Suboptimal Linker Design.
-
Troubleshooting Step: An improperly designed linker can lead to steric hindrance or an unproductive orientation of the target protein and E3 ligase. Use biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly evaluate the formation and stability of the ternary complex. This can provide insights into the cooperativity of your system and guide linker redesign.
-
Problem 2: I am observing a significant "hook effect" with my PROTAC.
The hook effect can be a major challenge in developing potent PROTACs. Here are some strategies to address it.
-
Troubleshooting Step 1: Enhance Ternary Complex Cooperativity.
-
A highly cooperative PROTAC will favor the formation of the ternary complex even at higher concentrations, which can mitigate the hook effect. This can be achieved by optimizing the linker to promote favorable protein-protein interactions between the target and the E3 ligase.
-
-
Troubleshooting Step 2: Perform Detailed Dose-Response Studies.
-
Conduct experiments with a wide range of PROTAC concentrations to identify the optimal concentration that maximizes degradation before the hook effect begins.
-
-
Troubleshooting Step 3: Increase the Valency of the PROTAC.
-
Trivalent PROTACs, which can bind to multiple E3 ligases or target proteins, have been explored as a strategy to overcome the hook effect, though their effectiveness can be context-dependent.
-
Problem 3: My biochemical assay shows ternary complex formation, but I don't see protein degradation in cells.
Discrepancies between biochemical and cellular assays are common and can arise from several factors.
-
Possible Cause 1: Poor Cell Permeability or Efflux.
-
Troubleshooting Step: The PROTAC may not be reaching its intracellular target at sufficient concentrations. Even if a PROTAC enters the cell, it may be actively removed by efflux pumps. Perform cellular target engagement assays like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm that the PROTAC is binding to its target inside the cell.
-
-
Possible Cause 2: Formation of an "Unproductive" Ternary Complex.
-
Troubleshooting Step: A stable ternary complex does not always lead to efficient degradation. The geometry of the complex might not be optimal for the E3 ligase to ubiquitinate the target protein. This can be due to the linker length or attachment points on the PROTAC. Re-designing the linker may be necessary to achieve a productive conformation.
-
-
Possible Cause 3: Cellular Environment Complexity.
-
Troubleshooting Step: The intracellular environment is much more complex than an in vitro assay. Factors like protein concentrations, post-translational modifications, and competing endogenous molecules can influence ternary complex formation. Live-cell assays like NanoBRET™ can provide valuable insights into ternary complex formation within a cellular context.
-
Quantitative Data Summary
The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.
Table 1: Effect of Linker Length on Estrogen Receptor (ER) α Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (µM) | Dmax (%) |
| PROTAC 1 | 9 | > 10 | < 20 |
| PROTAC 2 | 12 | ~1 | ~60 |
| PROTAC 3 | 16 | ~0.1 | > 90 |
| PROTAC 4 | 19 | ~5 | ~40 |
| PROTAC 5 | 21 | > 10 | < 20 |
Note: DC50 is the concentration of PROTAC required to induce 50% degradation of the target protein. Dmax is the maximum percentage of degradation achieved.
Table 2: Effect of Linker Length on p38α Degradation
| PROTAC Compound | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC A | < 15 | > 1000 | < 50 |
| PROTAC B | 15 | ~100 | ~85 |
| PROTAC C | 17 | ~80 | > 90 |
| PROTAC D | > 17 | > 500 | ~60 |
As the data indicates, a clear "sweet spot" for linker length often emerges. For ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy. Similarly, for p38α degradation, a linker length of 15-17 atoms was identified as the most effective.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of PROTAC efficacy.
Protocol 1: Western Blotting for Protein Degradation
-
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
-
Methodology:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Wash the cells with PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Block the membrane and incubate with primary antibodies against the target protein and a loading control (e.g., β-actin).
-
Wash and incubate with the appropriate secondary antibodies.
-
Wash and add a chemiluminescent substrate.
-
Image the blot and perform densitometry analysis to quantify the relative protein levels.
-
Protocol 2: Cell Viability (MTS) Assay
-
Objective: To determine the cytotoxic effect of PROTACs on cells.
-
Methodology:
-
Plate cells in a 96-well plate at a density of 5 x 10³ cells/well.
-
After 24 hours, treat the cells with various concentrations of PROTACs or a control compound (e.g., tamoxifen (B1202) for MCF7 cells).
-
Incubate the cells for 48 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the relative cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
-
Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation
-
Objective: To measure the binding affinities and kinetics of binary and ternary complex formation.
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.
-
Binary Interaction Analysis: First, measure the binary binding affinity of the PROTAC to the immobilized protein.
-
Ternary Complex Analysis: Inject a solution containing a fixed concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized) over the sensor surface.
-
Data Analysis: The increase in response units (RU) compared to the binary interaction indicates the formation of the ternary complex. The cooperativity factor (α) can be calculated as KDbinary / KDternary.
-
Protocol 4: Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
-
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
-
Methodology:
-
Binary Binding Affinities:
-
Titrate the PROTAC into the E3 ligase solution to determine KD1.
-
Titrate the PROTAC into the target protein solution to determine KD2.
-
-
Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.
-
Titrate the PROTAC into this pre-formed binary complex to determine the ternary binding affinity (KD,ternary).
-
-
Data Analysis: Analyze the data using a suitable binding model to determine the thermodynamic parameters.
-
Protocol 5: NanoBRET™ Assay for Cellular Ternary Complex Formation
-
Objective: To measure ternary complex formation in a live-cell format.
-
Methodology:
-
Cell Preparation: Co-express the target protein as a NanoLuc® fusion (energy donor) and an E3 ligase component (e.g., VHL or CRBN) as a HaloTag® fusion (energy acceptor) in cells.
-
Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.
-
PROTAC Treatment: Add a dilution series of the PROTAC to the cells.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.
-
Visualizations
References
Technical Support Center: Strategies to Enhance PROTAC Stability
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges encountered during the development and experimental use of Proteolysis Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments related to PROTAC stability.
Issue 1: Poor PROTAC Solubility and Aggregation
-
Symptoms: You observe precipitation of your PROTAC compound in aqueous buffers or cell culture media. Your cellular assay results are inconsistent and non-reproducible. You notice a high background signal or artifacts in biophysical assays.
-
Root Causes: Due to their high molecular weight and often lipophilic nature, many PROTACs suffer from low aqueous solubility. This can lead to aggregation, where PROTAC molecules clump together, reducing the effective concentration of the active monomeric species.
-
Troubleshooting Workflow:
Caption: Workflow for addressing poor PROTAC solubility and aggregation.
-
Possible Solutions & Methodologies:
| Solution Category | Specific Strategy | Rationale |
| Buffer/Solvent Modification | Adjust pH | Changing the pH can alter the net charge of the PROTAC and/or target protein, potentially reducing aggregation, especially near the isoelectric point (pI). |
| Add Excipients | Including additives like glycerol, polyethylene (B3416737) glycol (PEG), or non-ionic detergents (e.g., Tween-20) can help solubilize the PROTAC and prevent aggregation. | |
| Structural Modification | Introduce Polar Groups | Incorporating basic nitrogen-containing groups (e.g., pyridinyl, piperazinyl) into the linker can improve aqueous solubility. |
| Optimize Linker | Replacing a lipophilic linker with a more hydrophilic one, such as a PEG linker, can enhance solubility. | |
| Formulation Strategies | Amorphous Solid Dispersions (ASDs) | Embedding the PROTAC in a polymer matrix can enhance solubility by maintaining it in a supersaturated state. |
| Lipid-Based Formulations | Using self-nanoemulsifying drug delivery systems (SNEDDS) or liposomes can improve the aqueous solubility of lipophilic PROTACs. |
Issue 2: Low Metabolic Stability
-
Symptoms: You observe rapid clearance of the PROTAC in in vitro metabolism assays (e.g., human liver microsomes, hepatocytes). The PROTAC shows poor in vivo efficacy despite good in vitro potency. You detect significant levels of PROTAC metabolites that may compete with the parent compound.
-
Root Causes: PROTACs are subject to metabolism by enzymes like Cytochrome P450s (CYPs), aldehyde oxidase (AO), and hydrolases, primarily in the liver and blood. The linker is often a primary site of metabolic modification.
-
Troubleshooting Workflow:
Caption: Workflow for addressing low PROTAC metabolic stability.
-
Possible Solutions & Methodologies:
| Solution Category | Specific Strategy | Rationale |
| Linker Modification | Incorporate Rigid Moieties | Replacing flexible chains (e.g., PEG, alkyl) with rigid structures like piperazine, piperidine, or triazole rings can shield the molecule from metabolic enzymes. |
| Change Linker Composition | Switching from metabolically labile linkers (e.g., long alkyl or PEG chains) to more stable ones, such as those with cycloalkanes or aromatic rings, can enhance stability. | |
| Optimize Linker Length/Attachment Point | The length and connection point of the linker can influence the exposure of metabolic sites. Systematic variation can identify more stable configurations. | |
| Ligand Modification | Introduce Blocking Groups | Placing metabolically inert groups (e.g., fluorine, deuterium) at identified metabolic "hotspots" on the warhead or E3 ligase ligand can prevent enzymatic modification. |
| Conformational Constraints | Introduce Intramolecular Hydrogen Bonds | Designing the PROTAC to form intramolecular hydrogen bonds can create a more compact, "ball-like" structure that is less accessible to metabolic enzymes. |
| Use Cyclic Linkers | Incorporating cyclic structures within the linker reduces conformational flexibility, which can improve metabolic stability. |
Frequently Asked Questions (FAQs)
Q1: What are the primary drivers of PROTAC instability in biological assays?
A1: PROTACs can exhibit instability through several mechanisms:
-
Chemical Instability: Some PROTACs, particularly those with certain E3 ligase ligands like thalidomide (B1683933) derivatives, can be susceptible to hydrolysis in aqueous solutions.
-
Metabolic Instability: PROTACs are subject to metabolism by enzymes, primarily in the liver and blood, which can limit their bioavailability and efficacy.
-
Poor Solubility and Aggregation: Due to their high molecular weight, many PROTACs have low aqueous solubility, leading to aggregation and reduced performance.
Q2: How does the linker component of a PROTAC influence its stability?
A2: The linker is a critical determinant of a PROTAC's stability. Its composition, length, and rigidity can significantly impact:
-
Metabolic Stability: The linker is often a site of metabolic modification. Incorporating stable motifs like cycloalkanes can enhance stability.
-
Chemical Stability: Certain linker chemistries, like azacyclic structures, are inherently more stable.
-
Physicochemical Properties: The linker influences solubility and permeability. For example, PEG linkers can improve solubility, while more lipophilic linkers may enhance permeability.
Q3: Can the choice of E3 ligase ligand affect the stability of the final PROTAC molecule?
A3: Yes, the choice of E3 ligase ligand can impact stability. For instance, thalidomide-based ligands for Cereblon (CRBN) can be prone to hydrolysis. Different E3 ligase ligands also contribute differently to the overall physicochemical properties of the PROTAC, which can affect solubility and permeability.
Q4: What is the "hook effect" and how does it relate to PROTAC stability?
A4: The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex required for degradation. While not a direct measure of molecular stability, it relates to the stability of the functional ternary complex.
Q5: How can I improve the cellular permeability of my PROTAC without compromising its stability?
A5: Improving permeability while maintaining stability requires a careful balance of physicochemical properties. Strategies include:
-
Linker Optimization: Replacing a portion of a hydrophilic linker (like PEG) with a more lipophilic moiety, such as a phenyl ring, can improve permeability.
-
Conformational Masking: Introducing intramolecular hydrogen bonds can create a more compact structure, which can improve cell permeability by reducing the molecule's size and polarity.
-
Prodrug Strategies: Modifying the PROTAC with a lipophilic group that is cleaved inside the cell can enhance its ability to cross the cell membrane.
Quantitative Data Summary
Table 1: Effect of Linker Modification on PROTAC Permeability
| PROTAC Modification | Original Linker | Modified Linker | Permeability Improvement (Papp, A-B) | Reference |
| SMARCA2/4 Degrader | PEG unit | Phenyl ring | Significant increase |
Table 2: Impact of E3 Ligase Choice on Degradation Kinetics
| PROTAC System | Target | Degradation Rate (kdeg) | Ternary Complex Stability | Reference |
| MZ1 (VHL-based) | BET family | Faster | More stable | |
| dBET1 (CRBN-based) | BET family | Slower | Less stable |
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)
-
Objective: To determine the rate of metabolic degradation of a PROTAC when incubated with human liver microsomes.
-
Materials:
-
Test PROTAC compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., Verapamil)
-
Negative control (e.g., Warfarin)
-
Acetonitrile (B52724) with internal standard
-
LC-MS/MS system
-
-
Methodology:
-
Preparation: Prepare stock solutions of the test PROTAC and control compounds in a suitable organic solvent (e.g., DMSO).
-
Incubation: In a microplate, combine the HLM, phosphate buffer, and the test PROTAC. Pre-incubate at 37°C.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately add the aliquot to cold acetonitrile with an internal standard to stop the reaction.
-
Sample Preparation: Vortex and centrifuge the samples to precipitate proteins. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent PROTAC at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining PROTAC versus time to determine the half-life (t½) and intrinsic clearance.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Objective: To verify that the PROTAC is binding to its intended target protein within the cell, which is a prerequisite for degradation.
-
Materials:
-
Cells expressing the target protein
-
Test PROTAC compound
-
Lysis buffer
-
Antibodies for Western blotting
-
-
Methodology:
-
Cell Treatment: Treat cells with the PROTAC at various concentrations or a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.
-
Lysis: Lyse the cells to release the proteins.
-
Separation: Separate the soluble protein fraction from the precipitated (denatured) fraction by centrifugation.
-
Western Blotting: Analyze the amount of soluble target protein at each temperature using Western blotting.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.
-
Protocol 3: Ternary Complex Formation Assay (TR-FRET)
-
Objective: To measure the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase) in a biochemical setting.
-
Materials:
-
Purified target protein (e.g., with a His-tag)
-
Purified E3 ligase complex (e.g., with a GST-tag)
-
Test PROTAC compound
-
Donor-labeled antibody (e.g., anti-His-Terbium)
-
Acceptor-labeled antibody (e.g., anti-GST-d2)
-
Assay buffer
-
-
Methodology:
-
Preparation: Prepare a solution containing the target protein and the E3 ligase complex in the assay buffer.
-
PROTAC Addition: Add serial dilutions of the PROTAC to the protein mixture in a microplate.
-
Incubation: Incubate to allow for ternary complex formation.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies.
-
Incubation: Incubate to allow for antibody binding.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). An increase in this ratio indicates the formation of the ternary complex.
-
Validation & Comparative
The Balancing Act: A Comparative Guide to Benzyl-PEG11-Boc and Its Shorter and Longer Chain Analogs in Bioconjugate Development
For researchers, scientists, and drug development professionals, the selection of a linker is a critical decision that profoundly influences the therapeutic efficacy, stability, and pharmacokinetic profile of a bioconjugate. Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers are widely favored for their hydrophilicity, biocompatibility, and ability to enhance the in vivo half-life of conjugated molecules. This guide provides a detailed comparison of Benzyl-PEG11-Boc with its shorter (e.g., Benzyl-PEG3-Boc) and longer (e.g., Benzyl-PEG12-Boc and longer) chain counterparts. By examining the impact of PEG linker length on key bioconjugate properties, supported by established principles and experimental data from related studies, this guide aims to facilitate the rational selection of the optimal linker for specific drug development applications.
The core structure of the linkers under comparison is a benzyl-protected alcohol at one terminus, a variable-length PEG chain, and a Boc-protected amine at the other terminus. The benzyl (B1604629) group offers robust stability under a wide range of chemical conditions and can be selectively removed via mild hydrogenolysis, while the Boc group is easily cleaved under acidic conditions to reveal a primary amine for conjugation.[1] The central PEG chain, however, is the primary determinant of the linker's influence on the final bioconjugate.
The Influence of PEG Linker Length: A Summary of Key Properties
The length of the PEG chain in a Benzyl-PEG-Boc linker directly modulates the physicochemical and biological properties of the resulting bioconjugate, be it an antibody-drug conjugate (ADC), a PROTAC (PROteolysis TArgeting Chimera), or another targeted therapeutic. The optimal PEG length represents a delicate balance between enhancing pharmacokinetic properties and preserving potent biological activity.
Shorter PEG Linkers (e.g., Benzyl-PEG3-Boc):
Shorter PEG chains are often employed when a compact and rigid connection is desired. They can be particularly advantageous in scenarios where precise spatial orientation between the payload and the targeting moiety is crucial for optimal interaction with the target receptor or protein.[2]
-
Advantages:
-
May lead to higher binding affinity in certain receptor-ligand interactions where a constrained conformation is favorable.[2]
-
Can create more compact bioconjugates, potentially leading to better tissue penetration.
-
Less likely to cause significant steric hindrance that might interfere with the biological activity of the targeting molecule or payload.[3]
-
-
Disadvantages:
-
Generally results in faster clearance from circulation due to a smaller hydrodynamic radius.[3]
-
Offers a less pronounced "stealth" effect, potentially leading to increased immunogenicity and recognition by the reticuloendothelial system.
-
May not be sufficient to overcome solubility issues associated with hydrophobic payloads.
-
Medium-Length PEG Linkers (e.g., this compound):
Medium-length PEG linkers, such as this compound, often represent a compromise, seeking to balance the pharmacokinetic benefits of PEGylation with the need to maintain high biological activity.
-
Advantages:
-
Provides a significant improvement in solubility and stability of the bioconjugate.
-
Can extend the circulation half-life compared to shorter linkers, leading to increased tumor accumulation in the case of ADCs.
-
Offers a good balance between flexibility and maintaining a productive conformation for ternary complex formation in PROTACs.
-
-
Disadvantages:
-
May still exhibit some degree of steric hindrance, potentially leading to a slight reduction in in vitro potency compared to non-PEGylated counterparts.
-
The optimal length is highly dependent on the specific antibody, payload, and target, requiring empirical validation.
-
Longer PEG Linkers (e.g., Benzyl-PEG12-Boc and beyond):
Longer PEG chains are typically utilized to maximize the pharmacokinetic benefits of PEGylation, especially when working with highly hydrophobic payloads or when a prolonged circulation time is paramount.
-
Advantages:
-
Dramatically improves the pharmacokinetic profile, leading to a significantly extended half-life and increased area under the curve (AUC).
-
Provides a superior "stealth" effect, minimizing immunogenicity and opsonization.
-
Highly effective at solubilizing hydrophobic drugs, allowing for higher drug-to-antibody ratios (DARs) in ADCs without causing aggregation.
-
-
Disadvantages:
-
Increased risk of steric hindrance, which can significantly reduce the binding affinity and in vitro cytotoxicity of the bioconjugate.
-
Excessively long and flexible linkers can lead to a higher entropic penalty upon binding, potentially destabilizing the ternary complex in PROTACs.
-
May negatively impact the overall efficacy if the linker's length prevents the payload from reaching its intracellular target.
-
Quantitative Data Comparison
While direct head-to-head experimental data for the Benzyl-PEG3-Boc vs. This compound vs. Benzyl-PEG12-Boc series is not extensively available in the public domain, the following tables summarize representative data from studies on ADCs and other bioconjugates that illustrate the general trends associated with varying PEG linker lengths.
Table 1: Impact of PEG Linker Length on ADC Performance Metrics
| PEG Linker Length | In Vitro Cytotoxicity (IC50) | Plasma Half-Life | In Vivo Antitumor Efficacy | Reference |
| No PEG | Lowest | Shortest | Baseline | |
| Short (e.g., PEG4) | Moderate | Increased | Improved | |
| Medium (e.g., PEG8, PEG12) | Moderate to High | Significantly Increased | Significantly Improved | |
| Long (e.g., 4 kDa, 10 kDa) | Highest (Reduced Potency) | Dramatically Increased | Most Ideal in some models |
Table 2: Influence of PEG Linker Length on PROTAC Degradation Efficiency
| PEG Linker Length | Ternary Complex Stability | Degradation Efficiency (DC50) | Cellular Permeability | Reference |
| Short (e.g., <12 atoms) | May be hindered | Often lower | Generally higher | |
| Optimal (e.g., 16 atoms for one model) | Maximized | Lowest | Moderate | |
| Long (e.g., >20 atoms) | Can be destabilized | May decrease | Can be reduced |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of bioconjugates with varying PEG linker lengths.
Bioconjugation Protocol: General Workflow for ADC Preparation
This protocol outlines a general two-step process for conjugating a drug-linker to an antibody.
Step 1: Boc Deprotection of Benzyl-PEGn-Boc Linker
-
Materials: Benzyl-PEGn-Boc linker, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Benzyl-PEGn-Boc linker in DCM.
-
Add an excess of TFA to the solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Evaporate the solvent and TFA under reduced pressure to obtain the deprotected Benzyl-PEGn-NH2 linker.
-
Step 2: Antibody Conjugation
-
Materials: Monoclonal antibody, activated drug-linker (e.g., with a maleimide (B117702) or NHS ester group), conjugation buffer (e.g., PBS, pH 7.2-7.5), reducing agent (e.g., TCEP for cysteine conjugation), quenching reagent (e.g., N-acetylcysteine), purification column (e.g., size-exclusion chromatography).
-
Procedure:
-
If conjugating to cysteines, partially reduce the antibody with TCEP to expose free sulfhydryl groups.
-
Dissolve the activated drug-linker in a suitable solvent (e.g., DMSO).
-
Add the activated drug-linker to the antibody solution at a specific molar ratio.
-
Incubate the reaction at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours).
-
Quench the reaction by adding a quenching reagent.
-
Purify the resulting ADC using size-exclusion chromatography to remove unreacted drug-linker and other impurities.
-
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a common method for its determination.
-
Materials: ADC sample, HIC column, mobile phase A (e.g., high salt buffer), mobile phase B (e.g., low salt buffer), HPLC system with a UV detector.
-
Procedure:
-
Equilibrate the HIC column with mobile phase A.
-
Inject the ADC sample onto the column.
-
Elute the different ADC species using a gradient of decreasing salt concentration (increasing mobile phase B).
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the weighted average DAR based on the peak areas and the corresponding number of conjugated drugs.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells and is a common method to determine the cytotoxic potential of an ADC.
-
Materials: Target cancer cell line, appropriate cell culture medium, 96-well plates, ADC samples, control antibody, free drug, MTT reagent, solubilization solution (e.g., DMSO or SDS in HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, control antibody, and free drug.
-
Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Pharmacokinetic Study in Animals
This experiment determines the in vivo half-life and clearance of the bioconjugate.
-
Materials: Animal model (e.g., mice or rats), bioconjugate samples, analytical method for quantification (e.g., ELISA or LC-MS/MS).
-
Procedure:
-
Administer a single intravenous (IV) dose of the bioconjugate to a cohort of animals.
-
Collect blood samples at various time points post-injection (e.g., 5 min, 1h, 4h, 24h, 48h, etc.).
-
Process the blood samples to obtain plasma or serum.
-
Quantify the concentration of the bioconjugate in the plasma/serum samples using a validated analytical method.
-
Plot the plasma concentration versus time and calculate key pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).
-
Visualizing the Concepts
To better illustrate the relationships and processes described, the following diagrams have been generated using the Graphviz DOT language.
Caption: General structure of a Benzyl-PEGn-Boc linker.
Caption: A typical workflow for antibody-drug conjugate (ADC) preparation.
Caption: The mechanism of action for a PROTAC, highlighting the role of the linker in forming a ternary complex.
Conclusion
The choice between this compound and its shorter or longer PEG linker counterparts is a multifaceted decision that requires careful consideration of the specific goals of the drug development program. While longer PEG chains generally offer superior pharmacokinetic properties, this often comes at the cost of reduced in vitro potency due to steric hindrance. Conversely, shorter PEG linkers may provide better target engagement but suffer from rapid clearance. This compound and other medium-length linkers often provide a desirable balance, but the optimal linker length must be empirically determined for each unique bioconjugate. By leveraging the experimental protocols and understanding the principles outlined in this guide, researchers can make more informed decisions in the design and optimization of next-generation targeted therapeutics.
References
The Benzyl Group: A Superior Shield in Complex Molecule Synthesis
In the intricate world of multi-step organic synthesis, the strategic selection of protecting groups is paramount to achieving high yields and minimizing unwanted side reactions. For researchers, scientists, and drug development professionals, the benzyl (B1604629) (Bn) group stands out as a robust and versatile protecting group for hydroxyl and amino functionalities. Its unique combination of stability, ease of removal under specific and mild conditions, and orthogonality to many other common protecting groups makes it a superior choice in many synthetic strategies. This guide provides an objective comparison of the benzyl group's performance against other common alternatives, supported by experimental data.
Unparalleled Stability: A Key Advantage
A primary advantage of the benzyl ether is its exceptional stability across a wide spectrum of chemical conditions. Unlike acid-labile groups such as tert-butyldimethylsilyl (TBDMS) ethers or the tert-butoxycarbonyl (Boc) group, benzyl ethers are generally stable to both strongly acidic and basic conditions.[1][2] This robustness allows for a broader range of chemical transformations to be performed on other parts of the molecule without premature cleavage of the protecting group.
For instance, while silyl (B83357) ethers are susceptible to cleavage by fluoride (B91410) ions and acidic conditions, and Boc groups are readily removed with acids like trifluoroacetic acid (TFA), benzyl ethers remain intact under these conditions.[1][3] This stability is crucial in complex syntheses requiring multiple steps where other protecting groups might fail.
Orthogonal Deprotection: The Key to Selective Transformations
The concept of orthogonal protection—the ability to selectively remove one protecting group in the presence of others—is fundamental to modern organic synthesis. The benzyl group is a cornerstone of many orthogonal protection strategies due to its unique deprotection method: catalytic hydrogenolysis.[3] This method is exceptionally mild and neutral, typically employing hydrogen gas with a palladium on carbon (Pd/C) catalyst, and is compatible with a wide array of functional groups that are sensitive to acidic or basic conditions.
This orthogonality is powerfully demonstrated in syntheses requiring both acid-labile (e.g., Boc) and reductively-cleaved (e.g., benzyl) protecting groups. A Boc-protected amine can be deprotected with TFA without affecting a benzyl-protected alcohol, and subsequently, the benzyl group can be removed via hydrogenolysis, leaving other functionalities untouched. This selective deprotection is critical in the synthesis of complex molecules like oligosaccharides and peptides.
Comparative Performance Data
The following tables summarize quantitative data on the performance of benzyl protecting groups in comparison to other common alternatives.
| Protecting Group | Substrate Functional Group | Deprotection Conditions | Reaction Time | Yield (%) | Reference |
| Benzyl (Bn) | Primary Alcohol | H₂, 10% Pd/C, Ethanol, 1 atm | 30 min | 100 | |
| Benzyl (Bn) | Oligosaccharide | H₂, 5% Pd/C, THF:tBuOH:PBS, 10 bar | - | >73 | |
| p-Methoxybenzyl (PMB) | Amine | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) in CH₂Cl₂/H₂O | - | Excellent | |
| tert-Butyldimethylsilyl (TBDMS) | Primary Alcohol | Tetrabutylammonium fluoride (TBAF) in THF | - | High | |
| tert-Butoxycarbonyl (Boc) | Amine | Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 2 h | High | |
| Benzyloxycarbonyl (Cbz) | Amine | H₂, Pd/C, Methanol (B129727) | - | High |
Table 1: Comparison of Deprotection Conditions and Yields for Various Protecting Groups. Note: Yields and reaction times are substrate-dependent and provided here for comparative purposes.
| Stability to Reagent/Condition | Benzyl (Bn) | p-Methoxybenzyl (PMB) | tert-Butyldimethylsilyl (TBDMS) | tert-Butoxycarbonyl (Boc) |
| Trifluoroacetic Acid (TFA) | Stable | Labile | Labile | Labile |
| Aqueous Base (e.g., NaOH) | Stable | Stable | Stable | Stable |
| Fluoride Ion (e.g., TBAF) | Stable | Stable | Labile | Stable |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Labile | Labile | Stable | Stable |
| Oxidative Cleavage (e.g., DDQ) | Slow/Poor | Labile | Stable | Stable |
Table 2: Comparative Stability of Common Protecting Groups.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
This protocol describes the standard procedure for the cleavage of a benzyl ether using catalytic hydrogenation.
Materials:
-
Benzyl-protected substrate (1.0 equiv)
-
10% Palladium on carbon (10 mol % Pd)
-
Methanol (0.1 M solution of substrate)
-
Hydrogen gas (balloon or hydrogenator)
-
Inert gas (Nitrogen or Argon)
-
Celite® or other filtration aid
Procedure:
-
Dissolve the benzyl ether in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas. This process is repeated three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 4-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 2: Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid (TFA)
This protocol outlines the cleavage of a Boc protecting group from an amine using TFA.
Materials:
-
Boc-protected amine (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM)
Procedure:
-
Dissolve the Boc-protected amine in DCM in a round-bottom flask.
-
Add the TFA solution to the flask.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate (B77799) salt can be used directly or neutralized with a mild base.
Visualizing Orthogonal Synthesis: A Workflow Example
The power of the benzyl protecting group is best illustrated in the context of a multi-step synthesis that requires an orthogonal protection strategy. The following diagram outlines a hypothetical workflow for the synthesis of a disaccharide, leveraging the distinct properties of Benzyl and Boc protecting groups.
Caption: Orthogonal protection workflow in disaccharide synthesis.
This workflow demonstrates how the acid-labile Boc group can be used for temporary protection to allow for glycosylation, followed by its selective removal to enable further functionalization. The robust benzyl ethers protect the remaining hydroxyl groups throughout these steps and are only removed in the final step under neutral hydrogenolysis conditions.
References
Validating PROTAC Activity: A Comparative Guide to In Vitro Assays Featuring Benzyl-PEG11-Boc
For Researchers, Scientists, and Drug Development Professionals
The development of Proteolysis Targeting Chimeras (PROTACs) has opened new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. A critical component of any PROTAC is the linker connecting the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are paramount, profoundly influencing the PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive comparison of in vitro assays to validate PROTAC activity, with a focus on PROTACs synthesized using the Benzyl-PEG11-Boc linker. We will explore key experimental protocols, present comparative data, and visualize complex processes to aid in the rational design and evaluation of next-generation protein degraders.
The Role of the Linker: A Focus on this compound
The linker in a PROTAC molecule is not merely a spacer but a crucial determinant of its biological activity. It governs the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase. The this compound linker incorporates two key structural features:
-
Polyethylene Glycol (PEG): The PEG component, with its 11 ethylene (B1197577) glycol units, imparts hydrophilicity to the PROTAC molecule. This can enhance solubility and cell permeability, crucial properties for effective drug action. The length of the PEG chain is a critical parameter that needs to be optimized for each target-ligase pair to ensure productive ternary complex formation.[1][2]
-
Benzyl (B1604629) Group: The benzyl group introduces a degree of rigidity to the linker. This conformational constraint can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation.[3] The aromatic nature of the benzyl group can also engage in π-stacking interactions with residues on the target protein or E3 ligase, further stabilizing the ternary complex.[3]
Core In Vitro Assays for PROTAC Validation
A robust in vitro assay cascade is essential to characterize the activity of a novel PROTAC. The primary assays focus on three key events in the PROTAC mechanism of action: ternary complex formation, target ubiquitination, and target degradation.
Ternary Complex Formation Assays
The formation of a stable ternary complex is the cornerstone of PROTAC efficacy. Several biophysical techniques can be employed to quantify the formation and stability of this complex.
Comparison of Ternary Complex Formation Assays
| Assay | Principle | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding of molecules to a sensor surface. | Label-free, real-time kinetics (kon, koff), high sensitivity. | Requires specialized equipment, protein immobilization can affect activity. |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of light reflected from a biosensor tip. | Label-free, real-time kinetics, higher throughput than SPR. | Lower sensitivity than SPR, can be affected by non-specific binding. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of molecules in solution. | Label-free, provides thermodynamic parameters (ΔH, ΔS), solution-based. | Requires large amounts of pure protein, low throughput. |
| Time-Resolved Fluorescence Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore on interacting partners. | Homogeneous assay, high throughput, sensitive. | Requires labeled proteins, potential for fluorescent interference. |
| AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) | Measures the proximity of donor and acceptor beads bound to interacting partners. | Homogeneous assay, very high throughput, high sensitivity. | Requires tagged proteins and specific beads, potential for bead-based artifacts. |
Experimental Protocol: TR-FRET Ternary Complex Assay
This protocol provides a general framework for a TR-FRET assay to detect the formation of a ternary complex between a target protein (e.g., GST-tagged), an E3 ligase (e.g., His-tagged CRBN), and a PROTAC.[4]
Materials:
-
GST-tagged target protein
-
His-tagged E3 ligase complex (e.g., CRBN/DDB1)
-
PROTAC of interest (e.g., synthesized with this compound)
-
Terbium (Tb)-conjugated anti-GST antibody (Donor)
-
Fluorescent dye (e.g., AF488)-conjugated anti-His antibody (Acceptor)
-
Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4)
-
384-well low-volume microplates
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in assay buffer. Prepare working solutions of the tagged proteins and antibodies in assay buffer.
-
Assay Setup: In a 384-well plate, add the following in order:
-
PROTAC solution or vehicle control.
-
GST-tagged target protein.
-
His-tagged E3 ligase complex.
-
A mixture of Tb-anti-GST and AF488-anti-His antibodies.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (Acceptor emission / Donor emission). A bell-shaped dose-response curve is typically observed, where the signal initially increases with PROTAC concentration as ternary complexes form and then decreases at higher concentrations due to the "hook effect" (formation of binary complexes).
In Vitro Ubiquitination Assay
This assay directly measures the ability of the PROTAC to induce the ubiquitination of the target protein by the recruited E3 ligase.
Experimental Protocol: In Vitro Ubiquitination Assay
This protocol describes a reconstituted in vitro ubiquitination reaction followed by Western blot analysis.
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (specific for the chosen E3 ligase)
-
Recombinant E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC of interest
-
Ubiquitination reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target protein
-
HRP-conjugated secondary antibody
Procedure:
-
Reaction Setup: On ice, combine the following in a microcentrifuge tube:
-
Ubiquitination buffer
-
E1 enzyme
-
E2 enzyme
-
E3 ligase complex
-
Target protein
-
Ubiquitin
-
ATP
-
PROTAC (at various concentrations) or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60-120 minutes).
-
Quenching: Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.
-
Western Blotting:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate with the primary antibody against the target protein.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: The appearance of higher molecular weight bands or a smear above the unmodified target protein band indicates polyubiquitination.
Protein Degradation Assay
The ultimate validation of a PROTAC's activity is the demonstration of target protein degradation in a cellular context. Western blotting is the gold-standard method for quantifying the reduction in target protein levels.
Experimental Protocol: Western Blot for Protein Degradation
This protocol outlines the steps for treating cells with a PROTAC and analyzing target protein levels.
Materials:
-
Cell line expressing the target protein
-
PROTAC of interest
-
Cell culture medium and reagents
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and Western blotting reagents
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins and transfer them to a membrane.
-
Block the membrane and probe with primary antibodies for the target protein and a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the bands using an ECL substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.
Quantitative Comparison of PROTAC Linkers
The choice of linker significantly impacts the degradation efficiency of a PROTAC. The following tables summarize representative data from the literature, comparing the performance of different linker types. While direct head-to-head data for this compound is limited, the trends observed for PEG linkers of similar lengths provide valuable insights.
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Visualizing PROTAC Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental workflows involved in PROTAC research.
Conclusion
The successful development of a PROTAC therapeutic requires a meticulous and multi-faceted validation process. The in vitro assays detailed in this guide provide a robust framework for characterizing the activity of newly synthesized PROTACs. The choice of linker, such as this compound, is a critical design element that can be systematically evaluated using these assays. By combining biophysical measurements of ternary complex formation with direct biochemical and cellular readouts of ubiquitination and degradation, researchers can gain a comprehensive understanding of their PROTAC's mechanism of action and make data-driven decisions to advance the most promising candidates toward clinical development.
References
- 1. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03761K [pubs.rsc.org]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
The PEG Linker's Pivotal Role in PROTAC Permeability and Pharmacokinetics: A Comparative Guide
The linker component of a Proteolysis Targeting Chimera (PROTAC) is a critical determinant of its therapeutic efficacy, profoundly influencing its cell permeability and pharmacokinetic profile. Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are frequently employed due to their unique physicochemical properties. This guide provides a comprehensive comparison of how PEG linkers impact PROTAC performance, supported by experimental data, detailed protocols, and visual representations to aid researchers in the rational design of novel protein degraders.
PROTACs, which function by inducing the degradation of target proteins via the ubiquitin-proteasome system, are inherently large molecules that often challenge the traditional rules of drug-likeness.[1] The linker, which connects the target-binding and E3 ligase-recruiting moieties, plays a crucial role in modulating the overall properties of the PROTAC, including its solubility, permeability, and metabolic stability.[2][3] PEG linkers, with their repeating ethylene (B1197577) glycol units, offer a desirable balance of hydrophilicity and flexibility, addressing key challenges in PROTAC development.[4][5]
Impact of PEG Linker on PROTAC Permeability
Cellular permeability is a prerequisite for PROTACs to reach their intracellular targets and exert their degradative function. The nature of the linker can significantly influence a PROTAC's ability to traverse the cell membrane.
While the hydrophilicity of PEG linkers can enhance aqueous solubility, it can also present a barrier to passive diffusion across the lipophilic cell membrane. However, the flexibility of PEG linkers allows them to adopt folded conformations. This conformational folding can shield the polar surface area of the PROTAC, creating a more compact and less polar structure that is more amenable to crossing the cell membrane. Studies have shown that the ability of PROTACs to form intramolecular hydrogen bonds and adopt folded conformations in nonpolar environments is correlated with higher cell permeability.
In contrast, more rigid alkyl linkers may lead to more extended conformations, potentially exposing more polar surface area and hindering membrane permeation. However, in some cases, replacing a PEG linker with an alkyl linker has been shown to improve permeability, suggesting that a delicate balance of lipophilicity is crucial.
Influence of PEG Linker Length on PROTAC Performance
The length of the PEG linker is a critical parameter that must be optimized for each specific PROTAC system. An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Too short: A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker can lead to reduced efficacy due to increased flexibility and the potential for non-productive binding.
Systematic studies have demonstrated that varying the number of PEG units can have a profound impact on the degradation efficiency of a PROTAC. For instance, in a series of estrogen receptor α (ERα)-targeting PROTACs, a 16-atom linker showed superior degradation efficacy compared to a 12-atom linker.
Comparative Data: PEG vs. Alkyl Linkers and Varying PEG Lengths
The following tables summarize quantitative data from various studies, comparing the effects of different linker compositions and lengths on PROTAC permeability and degradation activity.
| PROTAC Series | Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Degradation (DC50, nM) | Reference |
| BRD4 Degrader | PEG3 | 0.5 | 25 | |
| PEG4 | 1.2 | 15 | ||
| PEG5 | 2.5 | 8 | ||
| VHL-based | Alkyl | 0.002 | - | |
| 1-unit PEG | 0.005 | - | ||
| CRBN-based | Alkyl | High | Low (High Ratio) | |
| PEG | Low | High (Low Ratio) |
Note: The permeability and degradation values are representative and may vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of PROTACs across an artificial membrane.
Protocol:
-
A filter plate is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
The PROTAC compound is added to the donor wells (apical side).
-
The receiver wells (basolateral side) are filled with buffer.
-
The plate is incubated to allow the compound to permeate across the membrane.
-
The concentration of the PROTAC in both the donor and receiver wells is quantified by LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated.
Western Blot for Protein Degradation
Objective: To quantify the degradation of the target protein induced by PROTACs.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MCF7 for ERα) and allow them to adhere. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Detection: Incubate with an HRP-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) system.
Pharmacokinetic Analysis in Mice
Objective: To determine the pharmacokinetic profile of PROTACs following oral administration.
Protocol:
-
Dosing: Administer a single oral dose of the PROTAC, formulated in a suitable vehicle, to mice (e.g., BALB/c).
-
Blood Sampling: Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.
-
Plasma Preparation: Separate plasma from the blood samples by centrifugation.
-
Sample Analysis: Quantify the concentration of the PROTAC in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizing Key Processes
The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental PROTAC mechanism and a typical experimental workflow.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for PROTAC evaluation.
Conclusion
The linker is a critical component in the design of effective PROTACs, with PEG linkers offering a versatile platform to enhance solubility and modulate cell permeability. The length and composition of the linker must be carefully optimized to ensure efficient ternary complex formation and subsequent target protein degradation. A systematic approach, combining rational design with robust in vitro and in vivo evaluation, is essential for the development of PROTACs with favorable pharmacokinetic properties and potent therapeutic activity. The continued exploration of novel linker chemistries and a deeper understanding of structure-permeability relationships will undoubtedly accelerate the advancement of this promising therapeutic modality.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl-PEG11-Boc: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of Benzyl-PEG11-Boc is critical to ensure laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound, based on its known hazards and general best practices for laboratory chemical waste management. Adherence to these procedures is essential for minimizing risks to personnel and the environment.
Hazard Identification and Summary
This compound is classified with the following hazards according to its Safety Data Sheet (SDS):
-
H302: Harmful if swallowed.
-
H410: Very toxic to aquatic life with long lasting effects.[1]
Key precautionary statements for handling and disposal include:
-
P273: Avoid release to the environment.[1]
-
P391: Collect spillage.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
| Hazard Statement | GHS Classification | Precautionary Measures |
| H302 | Acute toxicity, Oral (Category 4) | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth. |
| H410 | Acute and Chronic aquatic toxicity (Category 1) | Avoid release to the environment. Collect spillage. This substance has long-lasting harmful effects on aquatic life. |
This table summarizes the primary hazards associated with this compound. Always refer to the full Safety Data Sheet (SDS) for complete information.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service or your institution's Environmental Health and Safety (EHS) department.[2] Never dispose of this chemical down the drain or in regular trash.
Experimental Protocol for Waste Collection and Disposal:
-
Waste Identification and Segregation:
-
Identify the waste as a non-halogenated organic chemical.
-
Segregate waste this compound from other waste streams, such as halogenated solvents, aqueous waste, and solid biological waste, to prevent potentially dangerous reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and chemically compatible container for collecting this compound waste. Plastic containers are often preferred over glass to minimize the risk of breakage.
-
If the original container is used for waste collection, ensure it is in good condition. For other containers, ensure they are clean and properly vetted for chemical compatibility.
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.
-
Keep the waste container securely closed except when adding waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.
-
Indicate the approximate quantity of the waste. For mixtures, list all components and their estimated concentrations.
-
Include the date of waste generation and the name of the principal investigator or laboratory contact.
-
Mark the appropriate hazard pictograms (e.g., harmful, environmental hazard).
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.
-
The storage area should be away from heat sources and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup.
-
Follow all institutional procedures for waste manifest forms and pickup requests.
-
Handling of Empty Containers and Contaminated Materials
-
Empty Containers: Empty containers that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After triple-rinsing and drying, and with the label fully defaced or removed, the container may be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies.
-
Contaminated Materials: All personal protective equipment (PPE), absorbent materials from spills, and other solid materials contaminated with this compound should be collected in a clearly labeled, sealed bag or container and disposed of as hazardous solid waste.
Spill Management
In the event of a spill, immediate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial sorbent to contain the spill.
-
Collect: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent and cleaning materials. All cleanup materials must be disposed of as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, following all institutional reporting requirements.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistics for Handling Benzyl-PEG11-Boc
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds like Benzyl-PEG11-Boc. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure to this compound. Based on its components—a benzyl (B1604629) group, a polyethylene (B3416737) glycol (PEG) linker, and a Boc-protected amine—cautious handling is mandated.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification | Rationale |
| Eye & Face Protection | Safety Goggles or Face Shield | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against potential splashes and airborne particles. |
| Skin Protection | Nitrile Gloves | Chemical-resistant, disposable.[1] | Nitrile gloves offer good resistance against the chemical components. Always inspect gloves before use and change them immediately if contaminated.[1] |
| Laboratory Coat | Standard, full-sleeved. | Prevents skin contact with the chemical.[1] | |
| Respiratory Protection | NIOSH-approved respirator | Recommended if ventilation is inadequate or if handling large quantities that may generate dust or aerosols. | Boc-protected PEG compounds can cause respiratory irritation. Handling in a fume hood minimizes inhalation risk. |
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is essential for minimizing exposure and ensuring consistent, safe handling of this compound.
Preparation:
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.
-
Designated Area: All handling of solid this compound should be conducted in a designated area, preferably within a certified chemical fume hood to control potential dust or fumes.
-
Assemble Materials: Ensure all necessary equipment, such as spatulas, weigh boats, and glassware, are clean and readily accessible within the fume hood.
Weighing and Transfer:
-
Perform all weighing and transfer operations of the solid compound inside a chemical fume hood to minimize inhalation risk.
-
Use appropriate tools to handle the material and avoid the creation of dust clouds.
-
Keep the container tightly sealed when not in use.
Dissolving:
-
If dissolving the compound, slowly add the solvent to the solid to prevent splashing.
-
Use a vortex mixer or sonicator if necessary to aid dissolution.
Post-Handling:
-
Thoroughly clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other contaminated PPE.
-
Wash hands thoroughly with soap and water.
Caption: Workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure personnel safety. The Safety Data Sheet for this compound indicates that it is very toxic to aquatic life with long-lasting effects, necessitating careful disposal.
Waste Segregation and Collection:
-
Unused Compound: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not allow it to enter drains. The container should be clearly labeled.
-
Contaminated Labware: Disposable items (e.g., weigh boats, pipette tips) and non-reusable contaminated labware should be collected in a designated hazardous waste container.
-
Contaminated PPE: All used PPE, including gloves and lab coats, must be disposed of as hazardous waste in a designated, labeled container.
Disposal Procedure:
-
Segregation: Keep all waste materials, including the unused compound and contaminated items, in a designated and clearly labeled hazardous waste container.
-
Containerization: Use a compatible and sealable container for waste collection. Keep the container closed when not in use.
-
Licensed Disposal: Arrange for collection and disposal by a licensed chemical waste disposal contractor.
Caption: Disposal workflow for this compound and associated waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
